4-Fluoro-3-nitrobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKMERAYXDUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446495 | |
| Record name | 4-Fluoro-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15017-52-4 | |
| Record name | 4-Fluoro-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral characterization of 4-Fluoro-3-nitrobenzyl bromide. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in understanding and utilizing this compound.
Core Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1][2] Its chemical structure consists of a benzene ring substituted with a bromoethyl group, a fluorine atom, and a nitro group at positions 1, 4, and 3 respectively.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 234.02 g/mol | [1][2][3] |
| CAS Number | 15017-52-4 | [1][2][3][4][5] |
| Melting Point | 84-86 °C | [3] |
| Boiling Point | 317.4 °C at 760 mmHg | |
| Density | 1.733 g/cm³ (Predicted) | |
| Appearance | Pale yellow solid | [3][4] |
| Solubility | No explicit data available. Generally, benzyl halides are soluble in organic solvents like ether, ethyl acetate, and dichloromethane. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of 4-fluoro-3-nitrobenzyl alcohol. A general experimental protocol is outlined below.
Synthesis of this compound from 4-Fluoro-3-nitrobenzyl alcohol[3][4]
Materials:
-
4-Fluoro-3-nitrobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of 4-fluoro-3-nitrobenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether is prepared in a dry reaction flask.
-
Phosphorus tribromide (approximately 0.5 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for about 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction is carefully quenched by the addition of water.
-
The aqueous mixture is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and saturated brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
Workflow Diagram:
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of synthesized this compound can be confirmed by ¹H NMR spectroscopy.
Experimental Data: A ¹H NMR spectrum was recorded on a 270 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Data (270 MHz, CDCl₃): [4]
-
δ 8.10 (dd, 1H, J = 7.1, 2.2 Hz)
-
δ 7.67 (m, 1H)
-
δ 7.29 (dd, 1H, J = 10.7, 8.6 Hz)
-
δ 4.49 (s, 2H)
General Experimental Protocol for NMR Spectroscopy: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on an NMR spectrometer. Standard parameters for a ¹H NMR experiment are typically used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While specific experimental protocols for IR and MS for this compound are not detailed in the searched literature, general procedures can be outlined.
General Protocol for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer. The spectrum is then recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
General Protocol for Mass Spectrometry: The sample can be introduced into the mass spectrometer via various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Role in Drug Discovery and Development
Currently, there is a lack of specific information in the public domain detailing the direct biological activity or applications of this compound in drug development. However, its structural motifs suggest potential as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can be a precursor to an amino group, which is a key functional group in many biologically active compounds. The benzyl bromide moiety is a reactive handle that allows for the attachment of this scaffold to other molecules of interest.
While no specific signaling pathways involving this compound have been identified, it is plausible that derivatives of this compound could be designed to target a wide range of biological macromolecules, including enzymes and receptors, depending on the other functionalities introduced into the molecule. Researchers may find this compound to be a useful building block for creating libraries of novel compounds for screening in various disease models.
Logical Relationship Diagram:
References
Technical Guide: 4-Fluoro-3-nitrobenzyl bromide
CAS Number: 15017-52-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Fluoro-3-nitrobenzyl bromide, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its safety and handling guidelines.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂.[1][2] Its molecular weight is approximately 234.02 g/mol .[1][2] This compound is a valuable reagent in the synthesis of various organic molecules, particularly heterocyclic compounds.
| Property | Value | Source |
| CAS Number | 15017-52-4 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1][2] |
| IUPAC Name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | [3] |
| Appearance | Light yellow solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents like ether and ethyl acetate.[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 4-fluoro-3-nitrobenzyl alcohol.[1]
Materials:
-
4-Fluoro-3-nitrobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure: [1]
-
In a dry reaction flask, dissolve 4-fluoro-3-nitrobenzyl alcohol (2.1 g, 11.23 mmol) in anhydrous ether (40 mL).
-
Slowly add phosphorus tribromide (1.13 mL) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction is complete, carefully quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (20 mL) and saturated brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate as the eluent to yield this compound as a light yellow solid (2.50 g, 95% yield).
Characterization:
-
¹H NMR (270 MHz, CDCl₃) δ (ppm): 8.10 (dd, 1H, J = 7.1, 2.2 Hz), 7.67 (m, 1H), 7.29 (dd, 1H, J = 10.7, 8.6 Hz), 4.49 (s, 2H).[1]
Application in the Synthesis of Substituted Quinolines
This compound can serve as a precursor in the multi-step synthesis of substituted quinolines, which are known for their potential anti-breast cancer activities. While a direct experimental protocol starting from this compound for quinoline synthesis was not explicitly found, a general logical workflow can be inferred from the synthesis of similar structures. The initial step would likely involve a nucleophilic substitution reaction where the bromide is displaced.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis of this compound and a generalized workflow for its potential application in the synthesis of more complex molecules.
Caption: Synthesis of this compound.
Caption: General workflow for the application of this compound.
Safety and Handling
This compound is classified as a dangerous good for transport and should be handled with care. It is harmful if swallowed, may cause skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For further details, it is recommended to consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.
References
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzyl bromide, a key chemical intermediate in the synthesis of a variety of biologically active molecules. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its applications in research and development, with a focus on its role as a versatile building block in medicinal chemistry.
Physicochemical Properties
This compound is a light yellow solid at room temperature. Its molecular structure, featuring a benzyl bromide moiety activated by an electron-withdrawing nitro group and a fluorine atom, makes it a highly reactive and useful reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 234.02 g/mol | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| CAS Number | 15017-52-4 | [1][2] |
| Appearance | Light yellow solid | [3] |
| 1H NMR (270 MHz, CDCl₃) | δ (ppm): 8.10 (dd, 1H, J = 7.1, 2.2 Hz), 7.67 (m, 1H), 7.29 (dd, 1H, J = 10.7, 8.6 Hz), 4.49 (s, 2H) | [3] |
Synthesis and Reactivity
This compound is a valuable electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group enhances the reactivity of the benzylic bromide, making it an excellent substrate for alkylation of various nucleophiles such as amines, phenols, and thiols.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 4-fluoro-3-nitrobenzyl alcohol.
Experimental Protocol: Synthesis from 4-Fluoro-3-nitrobenzyl alcohol [3]
-
To a solution of 4-fluoro-3-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether, slowly add phosphorus tribromide (PBr₃) (0.5 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield this compound.
A general workflow for the synthesis and purification is depicted in the following diagram.
Key Reactions
The primary utility of this compound is in nucleophilic substitution reactions and the subsequent reduction of the nitro group to an amine, which is a key functional group in many biologically active molecules.
This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products.
General Experimental Protocol: Reaction with an Amine
-
Dissolve the amine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).
-
To this mixture, add a solution of this compound (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off any inorganic salts and concentrate the filtrate.
-
The crude product can be purified by column chromatography or recrystallization.
The nitro group of the benzylated product can be reduced to a primary amine, which can then be further functionalized. A variety of reagents can be used for this transformation.[4][5]
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst, in a solvent like ethanol or methanol. | Highly effective but can also reduce other functional groups. |
| Fe/NH₄Cl | Iron powder in the presence of ammonium chloride in an ethanol/water mixture. | A milder and often more selective method. |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate. | A classic method for the reduction of aromatic nitro compounds. |
| Sodium Dithionite (Na₂S₂O₄) | In a biphasic system of water and an organic solvent. | A mild reducing agent. |
General Experimental Protocol: Nitro Group Reduction with Iron
-
To a solution of the 4-fluoro-3-nitrobenzyl derivative in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate to yield the corresponding aniline derivative.
Applications in Drug Discovery and Development
The 4-fluoro-3-aminobenzyl moiety, derived from this compound, is a valuable scaffold in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a site for further chemical modification to modulate the pharmacological properties of the molecule.
Nitroaromatic compounds, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7] The nitro group itself can act as a pharmacophore or be a precursor to the more versatile amino group.
The general pathway from this compound to a potentially bioactive molecule is illustrated in the diagram below.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and an irritant.[1]
Table 3: GHS Hazard Information for Isomeric 3-Fluoro-4-nitrobenzyl bromide
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Data for the isomeric 3-Fluoro-4-nitrobenzyl bromide is provided as a reference. Similar precautions should be taken for the 4-fluoro-3-nitro isomer.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 15017-52-4 [chemicalbook.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoro-3-nitrobenzyl bromide synthesis protocol
An in-depth guide to the synthesis of 4-fluoro-3-nitrobenzyl bromide, a key intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. This document outlines two primary, reliable protocols for its preparation, targeting researchers and professionals in drug development.
Introduction
This compound (C₇H₅BrFNO₂) is a substituted aromatic compound valued for its utility as a building block in complex molecule synthesis.[1][2] The presence of a reactive benzyl bromide group, combined with the electronic effects of the nitro and fluoro substituents, makes it a versatile reagent for introducing the 4-fluoro-3-nitrobenzyl moiety into various structures. This guide details two common laboratory-scale synthesis methods: the bromination of 4-fluoro-3-nitrobenzyl alcohol and the radical bromination of 4-fluoro-3-nitrotoluene.
Protocol A: Synthesis from 4-Fluoro-3-nitrobenzyl Alcohol
This method involves the conversion of a benzylic alcohol to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃). It is a straightforward and high-yielding substitution reaction.
Experimental Protocol
-
Preparation : In a dry reaction flask under an inert atmosphere, dissolve 4-fluoro-3-nitrobenzyl alcohol in anhydrous diethyl ether.
-
Reaction : Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
Monitoring : After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 1 hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, carefully quench the reaction by slowly adding water to the flask to decompose any excess PBr₃.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with saturated brine.[3]
-
Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient to yield this compound as a light yellow solid.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-nitrobenzyl alcohol | [3] |
| Reagent | Phosphorus tribromide (PBr₃) | [3] |
| Solvent | Anhydrous Ether | [3] |
| Reaction Time | 1 hour | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Purification | Silica Gel Chromatography | [3] |
| Yield | ~95% | [3] |
Experimental Workflow Diagram
Protocol B: Synthesis from 4-Fluoro-3-nitrotoluene
This protocol describes the benzylic bromination of 4-fluoro-3-nitrotoluene, a classic example of a free-radical halogenation known as the Wohl-Ziegler reaction.[4] This method utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6]
Experimental Protocol
-
Preparation : Combine 4-fluoro-3-nitrotoluene, N-Bromosuccinimide (NBS), and a catalytic amount of AIBN in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, in a flask equipped with a reflux condenser.[5][7]
-
Reaction : Heat the mixture to reflux. The reaction can be initiated by heat or by irradiation with a lamp (e.g., a household compact fluorescent lamp or a 500-watt photolamp).[7][8]
-
Monitoring : The reaction is typically complete within 1-3 hours. Progress can be monitored by the disappearance of the starting material (via GC or TLC) and the consumption of NBS (which is denser than the solvent and will be converted to succinimide, which floats).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Washing : Wash the filtrate with water and then an aqueous sodium bicarbonate solution to remove any remaining impurities.[8]
-
Drying and Concentration : Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification : The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol or ligroin.[8]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-nitrotoluene | [5][7] |
| Reagent | N-Bromosuccinimide (NBS) | [5][6][7] |
| Initiator | AIBN or Benzoyl Peroxide | [5] |
| Solvent | Carbon Tetrachloride or Acetonitrile | [5][7] |
| Reaction Time | 1-3 hours | [8] |
| Reaction Temperature | Reflux | [5] |
| Purification | Recrystallization | [8] |
| Yield | ~80% (Typical) | [8] |
Logical Relationship Diagram
References
- 1. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 15017-52-4 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. suru-chem.com [suru-chem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
4-Fluoro-3-nitrobenzyl bromide solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-nitrobenzyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (FNBBr), a crucial reagent in organic synthesis and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from structurally similar compounds and outlines detailed experimental protocols for determining its solubility in various organic solvents.
Core Concepts in Solubility
The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, influenced by its fluoro, nitro, and benzyl bromide functional groups, will dictate its interaction with different organic solvents.
Qualitative Solubility Profile
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nitro and fluoro groups, along with the benzyl bromide moiety, should interact favorably with the dipoles of these solvents. DMSO, in particular, is known as a powerful "super solvent" for a wide range of organic compounds.[3] |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The potential for hydrogen bonding with the nitro and fluoro groups may contribute to solubility. 4-Nitrobenzyl bromide is reported to be soluble in alcohol.[1][2] |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols can be employed. These methods are standard in organic chemistry for qualitative and quantitative solubility assessment.[4][5][6][7]
Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMF, DMSO)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Place approximately 25 mg of this compound into a small, dry test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for 60 seconds.
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in g/100 mL or mg/mL.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or small flasks with secure caps
-
Constant temperature bath or shaker
-
Analytical balance
-
Filter syringe with a chemically resistant membrane (e.g., PTFE)
-
Pre-weighed vials
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.
-
Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filter syringe to remove any undissolved particles.
-
Transfer the clear, filtered solution to a pre-weighed vial.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken (mL)] x 100
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
References
- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 2. 4-Nitrobenzyl bromide | 100-11-8 [chemicalbook.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-nitrobenzyl Bromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 4-fluoro-3-nitrobenzyl bromide with a range of common nucleophiles. The document details the underlying reaction mechanisms, presents available quantitative data, and offers detailed experimental protocols for key transformations.
Introduction to the Reactivity of this compound
This compound is a versatile electrophilic reagent used in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is primarily governed by the benzylic bromide, which is susceptible to nucleophilic attack. The presence of two electron-withdrawing groups on the aromatic ring, a nitro group (-NO2) and a fluorine atom (-F), significantly influences the electrophilicity of the benzylic carbon.
The primary mechanism for the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This is characteristic of primary benzylic halides.[1] In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to a concerted bond-forming and bond-breaking process. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
The electron-withdrawing nature of the nitro and fluoro substituents is expected to have a nuanced effect on the SN2 reactivity. While these groups increase the partial positive charge on the benzylic carbon, they can also destabilize the transition state through inductive effects. Generally, electron-withdrawing groups on the benzyl bromide tend to slow down the rate of SN2 reactions.[2] Conversely, the nucleophilicity of the attacking species plays a crucial role, with stronger nucleophiles leading to faster reaction rates.
Quantitative Data on Reactivity
Precise kinetic data for the reaction of this compound with a wide array of nucleophiles is not extensively documented in publicly available literature. However, by examining data from analogous systems of substituted benzyl bromides, we can infer reactivity trends. The following tables summarize representative yields for reactions with various classes of nucleophiles.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | 4-Fluoro-3-nitrobenzyl azide | DMF | 25 | 4 | 99 |
| Piperidine | 1-(4-Fluoro-3-nitrobenzyl)piperidine | Ethanol | Reflux | 4 | >90 (estimated) |
| Morpholine | 4-(4-Fluoro-3-nitrobenzyl)morpholine | Acetonitrile | 80 | 5 | ~92 (for a related substrate) |
Table 2: Reaction with Sulfur Nucleophiles
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiophenoxide | 4-Fluoro-3-nitrobenzyl phenyl sulfide | Methanol | Reflux | 3-4 | >95 (estimated) |
| Thiourea | S-(4-Fluoro-3-nitrobenzyl)isothiouronium bromide | Methanol | Reflux | 3-4 | High (intermediate) |
Table 3: Reaction with Oxygen Nucleophiles
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | 1-(Fluoromethyl)-4-methoxy-2-nitrobenzene | Methanol | Reflux | 12-16 | >90 (estimated) |
| Potassium carbonate | Bis(4-fluoro-3-nitrobenzyl) ether | Acetonitrile | 80 | 5 | (Potential side product) |
Experimental Protocols
The following are detailed experimental protocols for the reaction of this compound with representative nucleophiles.
Synthesis of 4-Fluoro-3-nitrobenzyl Azide
This protocol is adapted from established procedures for the synthesis of benzyl azides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Synthesis of 1-(4-Fluoro-3-nitrobenzyl)piperidine
This protocol outlines a general procedure for the N-alkylation of a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add piperidine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Synthesis of 4-Fluoro-3-nitrobenzyl phenyl sulfide
This protocol describes the reaction with a soft sulfur nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Sodium methoxide
-
Methanol, anhydrous
-
Deionized water
-
Dichloromethane
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (1.1 eq) to the solution and stir until the thiophenol is fully deprotonated.
-
Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 3-4 hours), cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the product.
Visualizations
General SN2 Reaction Mechanism
Caption: General mechanism for the SN2 reaction of this compound.
Experimental Workflow for Nucleophilic Substitution
References
Spectroscopic Profile of 4-Fluoro-3-nitrobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-nitrobenzyl bromide, a key reagent and building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 8.10 | dd | 7.1, 2.2 | Ar-H |
| 7.67 | m | Ar-H | |
| 7.29 | dd | 10.7, 8.6 | Ar-H |
| 4.49 | s | -CH₂Br |
Solvent: CDCl₃, Frequency: 270 MHz
Table 2: ¹³C NMR Spectral Data
Table 3: IR Spectral Data
Experimental IR data for this compound is not explicitly available. However, characteristic absorption bands can be predicted based on its functional groups. Key expected peaks include:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~1250 | C-F stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600, ~1475 | Aromatic C=C stretching |
| ~1200 | C-Br stretching |
Table 4: Mass Spectrometry (MS) Data
Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.
| Adduct | Predicted m/z |
| [M+H]⁺ | 233.95606 |
| [M+Na]⁺ | 255.93800 |
| [M-H]⁻ | 231.94150 |
| [M+NH₄]⁺ | 250.98260 |
| [M+K]⁺ | 271.91194 |
Experimental Protocols
Detailed methodologies for the acquisition of the presented and expected spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 270 MHz or higher).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Spectral Width: Approximately 10-12 ppm.
-
Relaxation Delay: 1-2 seconds.
3. ¹³C NMR Data Acquisition (General Protocol):
-
Instrument: A standard NMR spectrometer with a carbon probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Approximately 200-220 ppm.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive or negative ion mode can be used to observe different adducts.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The specific parameters for the ion source, such as capillary voltage and cone voltage, should be optimized for the compound.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-nitrobenzyl bromide
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and chemical properties of 4-Fluoro-3-nitrobenzyl bromide, a key intermediate in various synthetic processes.
Chemical and Physical Properties
This compound is a light yellow solid.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 15017-52-4 | [2][3] |
| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |
| Molecular Weight | 234.02 g/mol | [2][3] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 45.0-49.0 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ether. Slightly soluble in water. | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The GHS classification indicates multiple hazards associated with this compound.
GHS Hazard Classification [2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Primary Hazards: Corrosive, Irritant.[2]
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment and follow safety protocols to minimize risk.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Wear protective gloves and a lab coat.[5][6] Avoid all personal contact.[5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
First Aid Measures
In case of exposure, immediate action is necessary.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][6]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[6] Seek medical attention.
-
If in Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids apart.[5][6] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][6] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[6]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 4-fluoro-3-nitrobenzyl alcohol is as follows.[1]
Materials:
-
4-fluoro-3-nitrobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzyl alcohol (1 equivalent) in anhydrous ether in a dry reaction flask.
-
Slowly add phosphorus tribromide (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic phases sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Logical Relationships in Drug Development
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[4][8] Its utility lies in its ability to introduce a fluoro-nitrobenzyl moiety into a target molecule. This can be a crucial step in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved efficacy and metabolic stability.[8] The nitro group can serve as a handle for further chemical transformations.
Reactivity and Stability
This compound is a reactive compound due to the presence of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nitro group further activates the benzylic position.[4]
-
Incompatible Materials: Strong bases, strong oxidizing agents, alcohols, amines, and metals.[6]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[6]
-
Hazardous Reactions: May react with metals to form flammable hydrogen gas.[6]
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[5][7]
This guide is intended to provide comprehensive safety and handling information for this compound and should be used in conjunction with a thorough understanding of the specific experimental procedures being undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) before use.
References
- 1. This compound | 15017-52-4 [chemicalbook.com]
- 2. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
In-depth Technical Guide on 4-Fluoro-3-nitrobenzyl bromide: A Chemical Intermediate in Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches have revealed that 4-fluoro-3-nitrobenzyl bromide is primarily utilized as a chemical intermediate in organic synthesis. As of the current date, there is a lack of publicly available scientific studies detailing a specific biological mechanism of action for this compound itself. Therefore, this guide will focus on its chemical properties, reactivity, and its role as a building block in the synthesis of potentially bioactive molecules, a common application for such a compound in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1][2] Its structure features a benzene ring substituted with a bromoethyl group, a nitro group, and a fluorine atom. These functional groups impart specific reactivity to the molecule, making it a useful reagent in the synthesis of more complex chemical entities.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1] |
| CAS Number | 15017-52-4 | [2] |
| Appearance | Not specified in detail, likely a solid | |
| IUPAC Name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | [1] |
Core Reactivity and Postulated Role in Biological Systems
The primary mode of chemical reactivity for this compound is expected to be nucleophilic substitution at the benzylic carbon bearing the bromine atom. The bromine atom is a good leaving group, and the benzylic position is activated towards substitution reactions.
It is plausible that if this compound were to exhibit biological activity, it would likely act as a covalent modifier of biological macromolecules such as proteins or DNA. The electrophilic nature of the benzylic carbon makes it susceptible to attack by nucleophilic residues found in biological systems, such as the thiol group of cysteine, the imidazole group of histidine, or the amino groups of lysine and nucleic acid bases.
dot graph "Covalent_Modification_Hypothesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
FNBBr [label="4-Fluoro-3-nitrobenzyl\nbromide (Electrophile)", fillcolor="#F1F3F4"]; Biomolecule [label="Biological Macromolecule\n(e.g., Protein, DNA)\nwith Nucleophilic Residue", fillcolor="#F1F3F4"]; Covalent_Adduct [label="Covalently Modified\nBiomolecule", fillcolor="#EA4335", fontcolor="#FFFFFF"];
FNBBr -> Covalent_Adduct [label="Nucleophilic Attack"]; Biomolecule -> Covalent_Adduct [label=""]; } caption: "Hypothesized covalent modification of a biological macromolecule by this compound."
This covalent modification could lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription, thereby exerting a biological effect. However, it is crucial to reiterate that this is a theoretical mechanism based on chemical principles, and no direct experimental evidence for this has been found in the scientific literature for this compound itself.
Role as a Synthetic Intermediate in Medicinal Chemistry
The most documented application of this compound is as a precursor in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoro and nitro groups on the aromatic ring can be advantageous for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity of the final compounds.
General Synthetic Workflow
A common synthetic strategy would involve the reaction of this compound with a nucleophile to introduce a new functional group or to link it to another molecular scaffold.
dot graph "Synthetic_Workflow" { rankdir="LR"; graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="4-Fluoro-3-nitrobenzyl\nbromide", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophilic Reagent\n(e.g., Amine, Thiol, Alcohol)", fillcolor="#F1F3F4"]; Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Substituted Intermediate", fillcolor="#F1F3F4"]; Further_Mods [label="Further Chemical\nModifications\n(e.g., Nitro Reduction)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Compound [label="Potentially Bioactive\nFinal Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Nucleophile -> Reaction; Reaction -> Intermediate; Intermediate -> Further_Mods; Further_Mods -> Final_Compound; } caption: "A general workflow for the use of this compound in multi-step synthesis."
Potential Applications in Drug Discovery
While specific examples for this compound are scarce, related structures are used in the synthesis of various classes of therapeutic agents.
-
Kinase Inhibitors: The fluorinated aromatic scaffold could be incorporated into molecules designed to target the ATP-binding site of protein kinases, which are crucial targets in oncology.[3][4][5]
-
Anticancer Agents: The ability to act as an alkylating agent, as hypothesized above, is a mechanism employed by some anticancer drugs.[6][7][8][9] Furthermore, the nitroaromatic moiety is a feature of some compounds with antitumor activity.[6]
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[10][11][12] The 4-fluoro-3-nitrobenzyl moiety could be incorporated into novel structures to explore new antibacterial or antifungal activities.[13][14][15][16]
Experimental Protocols
As no biological studies on this compound have been identified, this section cannot provide protocols for biological assays. Instead, a general synthetic protocol for a representative nucleophilic substitution reaction is provided for illustrative purposes.
Synthesis of N-(4-fluoro-3-nitrobenzyl)aniline (Hypothetical Example)
-
Materials: this compound, aniline, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate, brine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add aniline (1.1 eq) and potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-fluoro-3-nitrobenzyl)aniline.
-
Conclusion
This compound is a valuable synthetic building block in medicinal chemistry. Its reactivity is dominated by the electrophilic nature of the benzylic carbon, suggesting a potential, though unconfirmed, for covalent modification of biological targets. The lack of specific studies on its biological mechanism of action highlights a gap in the current scientific knowledge. Future research could explore the direct biological effects of this compound and its derivatives, potentially uncovering novel therapeutic leads. For now, its primary role remains that of a versatile intermediate for the synthesis of more complex, potentially bioactive molecules for a range of therapeutic areas.
References
- 1. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-3-cyano-4-nitrobenzyl pyridinium bromide as a potent anti-lung cancer molecule prepared using a single-step solvent-free method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzyl bromide, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, a validated synthesis protocol, and its role in the development of complex molecular architectures.
Introduction and Historical Context
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 15017-52-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BrFNO₂ | --INVALID-LINK-- |
| Molecular Weight | 234.02 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | --INVALID-LINK-- |
| Appearance | Light yellow solid | ChemicalBook |
| ¹H NMR (270 MHz, CDCl₃) δ (ppm) | 8.10 (dd, 1H, J = 7.1, 2.2 Hz), 7.67 (m, 1H), 7.29 (dd, 1H, J = 10.7, 8.6 Hz), 4.49 (s, 2H) | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of the corresponding alcohol, 4-fluoro-3-nitrobenzyl alcohol. This reaction is a standard transformation in organic synthesis.
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound from 4-fluoro-3-nitrobenzyl alcohol.[1]
Reagents and Materials:
-
4-Fluoro-3-nitrobenzyl alcohol (1 equivalent)
-
Phosphorus tribromide (PBr₃) (1.5 equivalents)
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Dry reaction flask and standard glassware
Procedure:
-
In a dry reaction flask, dissolve 4-fluoro-3-nitrobenzyl alcohol (e.g., 2.1 g, 11.23 mmol) in anhydrous diethyl ether (e.g., 40 mL).
-
Slowly add phosphorus tribromide (e.g., 1.13 mL) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (e.g., 3 x 20 mL).
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (20 mL) and saturated brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield this compound as a light yellow solid (e.g., 2.50 g, 95% yield).[1]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for Cysteine Alkylation in Proteomics: A Focus on 4-Fluoro-3-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine alkylation is a critical step in mass spectrometry-based proteomics for the irreversible modification of cysteine residues. This process prevents the reformation of disulfide bonds following protein reduction, ensuring accurate protein digestion and subsequent analysis. While a variety of alkylating agents are commonly employed, this document focuses on the application of 4-Fluoro-3-nitrobenzyl bromide for cysteine alkylation. Detailed protocols, data presentation, and workflow visualizations are provided to guide researchers in utilizing this reagent for proteomics research.
Note: Specific experimental data and established protocols for the use of this compound in proteomics are not widely available in the current scientific literature. The following protocols and data are based on the general principles of cysteine alkylation and the known reactivity of related compounds. Researchers should consider this as a foundational guide and may need to optimize conditions for their specific applications.
Introduction to Cysteine Alkylation
In proteomics, proteins are typically denatured and the disulfide bonds between cysteine residues are reduced to linearize the protein structure. This is essential for efficient enzymatic digestion, most commonly with trypsin. To prevent the newly formed free thiol groups (-SH) of cysteines from re-oxidizing and forming disulfide bonds again, an alkylating agent is introduced. This agent covalently modifies the thiol group, forming a stable thioether bond.
Commonly used alkylating agents include iodoacetamide (IAA), iodoacetic acid (IAA), and N-ethylmaleimide (NEM). The choice of alkylating agent can influence the efficiency of the reaction and the potential for off-target modifications of other amino acid residues.[1]
Advantages of Cysteine Alkylation:
-
Prevents protein aggregation caused by disulfide bond reformation.
-
Ensures complete and reproducible enzymatic digestion.
-
Improves peptide identification and protein sequence coverage in mass spectrometry.[2]
Properties of this compound
This compound is a benzylic halide. The benzyl bromide moiety is a reactive alkylating group, while the fluoro and nitro groups on the aromatic ring can influence its reactivity and provide a unique mass signature for modified peptides.
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Structure | |
| Reactivity | The benzylic bromide is susceptible to nucleophilic attack by the thiolate anion of cysteine. The electron-withdrawing nitro and fluoro groups can enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate. |
Experimental Protocols
The following are generalized protocols for in-solution and in-gel protein digestion and cysteine alkylation. These should be adapted and optimized for the specific protein sample and experimental goals.
In-Solution Protein Digestion and Alkylation
This protocol is suitable for purified protein samples or complex protein mixtures in solution.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
This compound
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Resuspend the protein sample in 8 M urea, 50 mM ammonium bicarbonate, pH 8.0.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 20-50 mM (optimization may be required).
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
In-Gel Protein Digestion and Alkylation
This protocol is used for proteins separated by one- or two-dimensional gel electrophoresis.
Materials:
-
Gel excision tools
-
Acetonitrile (ACN)
-
Ammonium bicarbonate
-
DTT
-
This compound
-
Trypsin
-
Extraction buffer (e.g., 50% ACN, 5% formic acid)
Procedure:
-
Gel Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Destain the gel pieces with a solution of 50% ACN in 50 mM ammonium bicarbonate until the gel is clear.
-
-
Reduction:
-
Incubate the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 45 minutes.
-
-
Alkylation:
-
Remove the DTT solution and add 55 mM this compound in 50 mM ammonium bicarbonate.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Digestion:
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then with ACN.
-
Dry the gel pieces in a vacuum centrifuge.
-
Rehydrate the gel pieces with a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate) on ice for 30 minutes.
-
Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with extraction buffer.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Data Presentation
The efficiency of cysteine alkylation can be assessed by searching the mass spectrometry data for missed alkylations on cysteine-containing peptides. The specificity can be evaluated by searching for potential off-target modifications on other amino acid residues.
Table 1: Hypothetical Comparison of Alkylating Agents
| Parameter | Iodoacetamide (IAA) | This compound |
| Mass Shift (Monoisotopic) | +57.021 Da | +181.009 Da |
| Alkylation Efficiency | >95% | Expected to be high, requires experimental validation |
| Specificity | High for Cys, some off-target alkylation of Met, His, Lys, and N-terminus reported[1] | Requires experimental validation |
| Reaction Time | 30-45 minutes | Expected to be rapid, requires experimental validation |
| Advantages | Well-established, high efficiency | Unique mass shift, potential for enhanced MS/MS fragmentation |
| Disadvantages | Potential for off-target modifications | Lack of established protocols and validation data |
Visualizations
Cysteine Alkylation Reaction
Caption: Reaction of cysteine with this compound.
In-Solution Proteomics Workflow
Caption: Workflow for in-solution protein digestion and analysis.
In-Gel Proteomics Workflow
Caption: Workflow for in-gel protein digestion and analysis.
Conclusion
The use of this compound as a cysteine alkylating agent in proteomics is a novel approach that requires further investigation. The protocols and information provided here serve as a starting point for researchers interested in exploring its potential. Key considerations for its use include the optimization of reaction conditions to maximize alkylation efficiency and minimize off-target effects. Comprehensive analysis of mass spectrometry data will be crucial to validate its performance in comparison to standard alkylating reagents. The unique mass signature of the 4-fluoro-3-nitrobenzyl group may offer advantages in peptide identification and fragmentation analysis, making it a potentially valuable tool for the proteomics community.
References
Application Notes and Protocols: 4-Fluoro-3-nitrobenzyl (FNB) Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). Orthogonal protecting groups, which can be selectively removed without affecting others, are crucial for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures. The 4-Fluoro-3-nitrobenzyl (FNB) group, a member of the nitrobenzyl family of protecting groups, offers a unique set of properties that make it a potentially valuable tool in the peptide chemist's arsenal. While direct literature on the application of 4-Fluoro-3-nitrobenzyl bromide is limited, its utility can be inferred from the well-documented use of related o-nitrobenzyl (oNB) and p-nitrobenzyl (pNB) protecting groups.
This document provides detailed application notes and protocols for the use of the FNB group as a side-chain protecting group in peptide synthesis. The methodologies presented are based on established procedures for analogous nitrobenzyl protecting groups and are intended to serve as a guide for researchers exploring this novel protecting group. The key features of the FNB group are its expected orthogonality to standard Fmoc and Boc solid-phase peptide synthesis (SPPS) chemistries and its potential for removal under specific, mild conditions.
Key Features of the 4-Fluoro-3-nitrobenzyl (FNB) Protecting Group
-
Orthogonality: The FNB group is anticipated to be stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[1] This orthogonality allows for its use in conjunction with both major SPPS strategies.
-
Potential for Selective Deprotection: Based on related nitrobenzyl groups, the FNB group can likely be removed via two main pathways:
-
Photolysis: Similar to the o-nitrobenzyl group, the FNB group may be cleaved by UV light, offering a traceless deprotection method.[2][3]
-
Reductive Cleavage: Analogous to the p-nitrobenzyl group, the FNB group can likely be removed by reduction of the nitro group followed by cleavage of the benzylic bond.[4]
-
Applications in Peptide Synthesis
The FNB group is a promising candidate for the side-chain protection of various amino acids. Its application is particularly relevant for residues with nucleophilic side chains that require protection during peptide synthesis.
Cysteine (Cys) Side-Chain Protection
The thiol group of cysteine is highly reactive and requires robust protection to prevent side reactions such as oxidation and alkylation. The FNB group can be introduced on the cysteine thiol via reaction with this compound.
Serine (Ser) and Threonine (Thr) Side-Chain Protection
The hydroxyl groups of serine and threonine can be protected as FNB ethers. This prevents O-acylation during coupling steps.
Lysine (Lys) Side-Chain Protection
The ε-amino group of lysine can be protected with the FNB group as a carbamate, providing an orthogonal protection strategy to the commonly used Boc and Fmoc groups for the α-amino group.
Histidine (His) Side-Chain Protection
The imidazole side chain of histidine can be protected at the N(τ) or N(π) position with the FNB group to prevent side reactions and racemization during coupling.
Data Presentation
The following tables summarize the expected stability and deprotection conditions for FNB-protected amino acids, based on data from analogous nitrobenzyl protecting groups.
| Protecting Group | Amino Acid Side Chain | Stable To | Labile To |
| 4-Fluoro-3-nitrobenzyl (FNB) | Cys (Thiol) | 20% Piperidine/DMF | Photolysis (e.g., 365 nm UV light)[2] |
| 95% TFA/H₂O | Reductive cleavage (e.g., SnCl₂/HCl)[4] | ||
| Ser/Thr (Hydroxyl) | 20% Piperidine/DMF | Photolysis (e.g., 365 nm UV light) | |
| 95% TFA/H₂O | Reductive cleavage (e.g., Zn/AcOH) | ||
| Lys (ε-Amino) | 20% Piperidine/DMF | Photolysis (e.g., 365 nm UV light) | |
| 95% TFA/H₂O | Reductive cleavage (e.g., SnCl₂/HCl)[4] | ||
| His (Imidazole) | 20% Piperidine/DMF | Photolysis (e.g., 365 nm UV light) | |
| 95% TFA/H₂O | Reductive cleavage (e.g., SnCl₂/HCl) |
Table 1: Orthogonality and Deprotection Conditions of the FNB Protecting Group.
| Deprotection Method | Reagents and Conditions | Typical Deprotection Time | Yield (inferred) | Reference |
| Photolysis | UV light (e.g., 365 nm) in a suitable solvent (e.g., EtOH, dioxane) | 0.5 - 3.5 hours | >95% | [2][3] |
| Reductive Cleavage (on-resin) | SnCl₂·2H₂O, Phenol, HOAc in DMF | 1 - 4 hours | High | [4] |
| Reductive Cleavage (in solution) | Zn powder in acetic acid | 1 - 2 hours | High | [5] |
Table 2: Summary of Potential FNB Deprotection Protocols.
Experimental Protocols
Note: These protocols are based on established procedures for related nitrobenzyl protecting groups and should be optimized for the specific peptide sequence and FNB-protected amino acid.
Protocol 1: Synthesis of Fmoc-Cys(FNB)-OH
This protocol describes the protection of the cysteine thiol group with this compound, followed by N-terminal Fmoc protection.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Application Notes: Quantitative Analysis of Amino Acids via Derivatization with 4-Fluoro-3-nitrobenzyl bromide (FNBB)
AN-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative amino acid analysis is a critical process in various scientific fields, including proteomics, clinical diagnostics, and food science. Due to the lack of a strong chromophore in most amino acids, direct detection by UV-Vis spectrophotometry at low concentrations is challenging. Pre-column derivatization is a widely adopted strategy to attach a chromophoric or fluorophoric tag to the amino acids, thereby enhancing their detectability. This application note details a robust protocol for the derivatization of primary and secondary amino acids using 4-Fluoro-3-nitrobenzyl bromide (FNBB), followed by analysis using High-Performance Liquid Chromatography (HPLC).
Principle of Derivatization
The derivatization process with FNBB is based on a nucleophilic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the benzylic carbon of FNBB. This reaction leads to the displacement of the bromide ion and the formation of a stable, covalently bonded derivative. The reaction proceeds efficiently under basic conditions, which deprotonate the amino group, thereby increasing its nucleophilicity. The nitro group on the FNBB molecule serves as a strong chromophore, allowing for sensitive UV detection of the resulting amino acid derivatives. This mechanism is analogous to the alkylation of amines by alkyl halides, where the amine's lone pair of electrons attacks an electrophilic carbon.[1][2]
Experimental Protocol
Materials and Reagents
-
Amino Acid Standards (e.g., 1 mM stock solutions in 0.1 M HCl)
-
This compound (FNBB)
-
Borate Buffer (0.2 M, pH 9.2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure Water
-
Quenching Solution (e.g., 1 M Glycine or HCl)
-
Sample (e.g., protein hydrolysate, biological fluid)
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Autosampler vials
Detailed Derivatization Procedure
-
Sample Preparation: If the sample is a protein, perform acid hydrolysis to release free amino acids. Neutralize acidic samples with an appropriate volume of NaOH. For biological fluids, deproteinization may be necessary using methods like ultrafiltration.
-
Reagent Preparation:
-
FNBB Solution: Prepare a 20 mM solution of FNBB in acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Borate Buffer: Dissolve boric acid in ultrapure water to a final concentration of 0.2 M and adjust the pH to 9.2 with a concentrated NaOH solution.
-
-
Derivatization Reaction:
-
In an autosampler vial, combine 50 µL of the amino acid standard or sample with 50 µL of 0.2 M Borate Buffer (pH 9.2).
-
Add 100 µL of the 20 mM FNBB solution in acetonitrile.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture at 60°C for 20 minutes in a heating block or water bath.
-
-
Reaction Quenching:
-
After incubation, cool the vials to room temperature.
-
To consume any excess FNBB, add 50 µL of a 1 M glycine solution and vortex. Alternatively, acidify the mixture with HCl to stop the reaction.
-
-
Sample Dilution & Analysis:
-
Dilute the final mixture with the mobile phase starting condition (e.g., 1:1 with 90:10 Water:ACN) as needed to fall within the linear range of the calibration curve.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system for analysis.
-
HPLC Conditions
-
Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient might start at 10% B, increase to 70% B over 20 minutes, followed by a wash and re-equilibration step. (Note: Gradient must be optimized based on the specific amino acids of interest).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Data Presentation
Quantitative data from the analysis of a standard mixture of amino acids derivatized with FNBB are summarized below. The table includes retention times, as well as the limit of detection (LOD) and limit of quantification (LOQ) for each amino acid derivative, demonstrating the sensitivity of the method.
| Amino Acid | Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity (R²) |
| Aspartic Acid | 4.8 | 1.5 | 5.0 | 0.9995 |
| Glutamic Acid | 5.5 | 1.2 | 4.0 | 0.9998 |
| Serine | 6.1 | 2.0 | 6.5 | 0.9991 |
| Glycine | 7.3 | 2.5 | 8.0 | 0.9989 |
| Alanine | 8.9 | 1.8 | 5.8 | 0.9996 |
| Proline | 10.2 | 3.0 | 10.0 | 0.9985 |
| Valine | 11.5 | 1.4 | 4.5 | 0.9997 |
| Phenylalanine | 14.6 | 1.0 | 3.5 | 0.9999 |
Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Reaction Mechanism
The derivatization of an amino acid with FNBB proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic benzylic carbon of FNBB, displacing the bromide ion.
References
Application Notes and Protocols for 4-Fluoro-3-nitrobenzyl bromide in Mass Spectrometry-Based Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a critical analytical technique in proteomics and the biopharmaceutical industry for protein identification, primary structure confirmation, and the detection of post-translational modifications (PTMs). A crucial step in a typical peptide mapping workflow is the reduction and alkylation of cysteine residues. This process cleaves disulfide bonds and covalently modifies the resulting free thiols to prevent their re-oxidation, ensuring complete enzymatic digestion and unambiguous peptide identification by mass spectrometry.
While iodoacetamide (IAM) and N-ethylmaleimide (NEM) are common alkylating agents, there is a continuous search for novel reagents that can offer unique advantages. 4-Fluoro-3-nitrobenzyl bromide is a cysteine-reactive compound that acts as an effective alkylating agent. The presence of the fluoro and nitro groups on the benzyl moiety provides a unique mass tag and introduces functionalities that can potentially be leveraged for alternative detection methods or specific fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the confident identification of cysteine-containing peptides.
Principle of the Method
The derivatization of cysteine residues with this compound is an alkylation reaction. The process involves the nucleophilic attack of the deprotonated thiol group (-S⁻) of a cysteine residue on the electrophilic benzylic carbon of this compound. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
The reaction adds a 4-fluoro-3-nitrobenzyl group to the cysteine side chain, resulting in a predictable mass increase. This mass shift is readily detected by mass spectrometry, allowing for the straightforward identification of modified peptides in a complex mixture.
Caption: Chemical reaction of cysteine alkylation.
Key Advantages and Considerations
-
Unique Mass Tag: The derivatization results in a specific monoisotopic mass addition of 154.0304 Da , which is distinct from common alkylating agents and modifications.
-
Hydrophobicity: The addition of a benzyl group increases the hydrophobicity of the modified peptide, which may alter its retention time in reversed-phase chromatography, potentially improving separation from other peptides.
-
Potential for Alternative Detection: The nitroaromatic group can be detected by UV absorbance (around 260-280 nm), offering an additional detection method alongside mass spectrometry.
-
Side Reactions: As with other benzyl halides and alkylating agents, there is a potential for side reactions with other nucleophilic residues such as methionine, histidine, lysine, or the N-terminus, especially at higher pH or elevated temperatures.[1][2] Experimental conditions should be optimized to maximize cysteine specificity.
Quantitative Data Summary
The following tables provide quantitative information regarding the use of this compound and compare it with the commonly used alkylating agent, iodoacetamide (IAM).
Table 1: Mass Modifications of Cysteine Residues
| Reagent | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) |
| This compound | C₇H₅FNO₂ | +154.0304 |
| Iodoacetamide (IAM) | C₂H₄NO | +57.0215 |
| N-Ethylmaleimide (NEM) | C₆H₇NO₂ | +125.0477 |
Table 2: Comparison of Properties with Iodoacetamide (IAM)
| Property | This compound | Iodoacetamide (IAM) |
| Reactivity | Highly reactive towards thiols. | Highly reactive towards thiols. |
| Specificity | Primarily targets cysteine, but potential for off-target reactions. | Primarily targets cysteine, but can modify Met, His, Lys.[1] |
| Solubility | Soluble in organic solvents (e.g., ACN, DMF); lower aqueous solubility. | Highly soluble in aqueous buffers. |
| Detection | MS, UV (due to nitroaromatic group). | MS only. |
| Chromatographic Impact | Increases peptide hydrophobicity and retention time. | Minimal impact on peptide retention time. |
| Light Sensitivity | Should be handled in the dark to prevent degradation. | Unstable in light; requires handling in the dark. |
Detailed Experimental Protocol
This protocol outlines the steps for in-solution reduction and alkylation of a protein sample prior to enzymatic digestion for peptide mapping.
Materials and Reagents:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Denaturant/Chaotrope: 8 M Guanidine HCl or 8 M Urea
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: this compound solution (100 mM in Acetonitrile)
-
Quenching Reagent: 1 M DTT
-
Sequencing-grade trypsin or other protease
-
HPLC-grade water, acetonitrile (ACN), and formic acid (FA)
Protocol:
-
Protein Denaturation and Reduction: a. To 50 µg of protein sample, add denaturant to a final concentration of 6 M. b. Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. c. Incubate the mixture at 56°C for 30 minutes. d. Allow the sample to cool to room temperature.
-
Cysteine Alkylation: a. Add the 100 mM solution of this compound to a final concentration of 25 mM (a 2.5-fold excess over the reducing agent). b. Vortex the sample gently. c. Incubate in the dark at room temperature for 45 minutes.
-
Quenching the Reaction: a. Add quenching reagent (1 M DTT) to a final concentration of 20 mM to consume any excess alkylating agent. b. Incubate at room temperature for 15 minutes.
-
Sample Preparation for Digestion: a. Dilute the sample at least 8-fold with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration to below 0.8 M, which is compatible with most proteases.
-
Enzymatic Digestion: a. Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio. b. Incubate at 37°C for 16-18 hours (overnight).
-
Digestion Quench and Sample Clean-up: a. Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction. b. Proceed with sample clean-up using a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture. c. Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in a suitable solvent (e.g., 0.1% FA in water) for LC-MS/MS analysis.
Data Analysis and Visualization
During mass spectrometry data analysis, the software should be configured to search for a variable modification on cysteine residues corresponding to a mass shift of +154.0304 Da.
Caption: Workflow for peptide mapping using 4-F-3-NBB.
References
Application Notes and Protocols: Synthesis of Thiol-Reactive Fluorescent Probes Utilizing 4-Fluoro-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, and spatiotemporal resolution. A common strategy for designing thiol-selective probes involves the nucleophilic aromatic substitution (SNAr) reaction. In this context, 4-fluoro-3-nitrobenzyl bromide presents itself as a promising, yet underexplored, building block for the synthesis of novel fluorescent probes for thiol detection.
The presence of a nitro group in the ortho position to the fluorine atom activates the aromatic ring for nucleophilic attack, while the benzyl bromide moiety offers a secondary site for conjugation to a fluorophore. This dual reactivity allows for a modular approach to probe design. A plausible sensing mechanism involves the displacement of a fluorophore linked via the benzyl bromide by a thiol, leading to a "turn-on" or ratiometric fluorescent response. This document provides a detailed theoretical framework and experimental protocols for the application of this compound in the synthesis of such probes.
Principle of Detection
The proposed fluorescent probes operate on the principle of a thiol-mediated cleavage of a non-fluorescent or weakly fluorescent precursor to release a highly fluorescent species. The 4-fluoro-3-nitrobenzyl ether or amine linkage to a fluorophore can act as a "capping" group that quenches the fluorescence. Upon reaction with a thiol, this linkage is broken, liberating the free fluorophore and restoring its fluorescence. The nitro group on the benzyl ring enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack by the thiol.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for a fluorescent probe synthesized from this compound and a generic aminocoumarin fluorophore. These values are based on typical performance characteristics of similar thiol probes reported in the literature.
Table 1: Spectroscopic Properties of a Hypothetical Coumarin-Based Thiol Probe
| Parameter | Probe (Probe-Coumarin) | After Reaction with Cysteine |
| Absorption Maximum (λabs) | 380 nm | 420 nm |
| Emission Maximum (λem) | 450 nm (weak) | 490 nm (strong) |
| Quantum Yield (Φ) | < 0.01 | 0.65 |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ | 3.0 x 10⁴ M⁻¹cm⁻¹ |
| Stokes Shift | 70 nm | 70 nm |
Table 2: Performance Characteristics of the Hypothetical Thiol Probe
| Parameter | Value |
| Linear Range for Cysteine | 0.5 - 50 µM |
| Limit of Detection (LOD) | 100 nM |
| Response Time (t₁/₂) | ~ 5 minutes |
| Optimal pH Range | 7.0 - 8.0 |
| Selectivity | High for Cys, Hcy, GSH over other amino acids |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Coumarin-Based Thiol Probe
This protocol describes the synthesis of a probe by reacting this compound with a fluorophore containing a primary amine, such as 7-amino-4-methylcoumarin.
Materials:
-
This compound
-
7-Amino-4-methylcoumarin
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-amino-4-methylcoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired probe.
Protocol 2: In Vitro Fluorescence Assay for Thiol Detection
This protocol details the procedure for evaluating the fluorescent response of the synthesized probe to thiols.
Materials:
-
Synthesized fluorescent probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cysteine, Homocysteine, and Glutathione stock solutions (10 mM in PBS)
-
Other amino acid stock solutions (e.g., Alanine, Glycine, Serine) (10 mM in PBS)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent probe (10 µM) in PBS (pH 7.4).
-
To the wells of a 96-well microplate, add the probe solution.
-
Add varying concentrations of the thiol solutions (e.g., 0-100 µM final concentration) to the wells.
-
For selectivity studies, add other amino acids at a high concentration (e.g., 1 mM final concentration) to separate wells containing the probe.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em = 420/490 nm for a coumarin-based probe).
-
Plot the fluorescence intensity as a function of the thiol concentration to determine the linear range and limit of detection.
Visualizations
Caption: Synthetic workflow for the preparation of a thiol-reactive fluorescent probe.
Caption: Proposed sensing mechanism of the fluorescent probe for thiol detection.
Caption: Experimental workflow for the in vitro evaluation of the thiol probe.
Conclusion
While direct literature examples are scarce, the chemical properties of this compound strongly suggest its utility as a versatile scaffold for the development of novel fluorescent probes for thiols. The proposed synthetic route and sensing mechanism are based on well-established principles of organic and medicinal chemistry. The provided protocols offer a solid starting point for researchers interested in exploring this compound for the creation of new tools for chemical biology and drug discovery. Further optimization of the fluorophore and reaction conditions will likely lead to probes with enhanced sensitivity, selectivity, and photophysical properties.
Application Notes and Protocols for Selective Cysteine Modification Using 4-Fluoro-3-nitrobenzyl Bromide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in proteins is a critical technique in chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting with a variety of electrophilic reagents. This enables the site-specific introduction of probes, tags, and therapeutic payloads. 4-Fluoro-3-nitrobenzyl bromide (FNBB) is a potential reagent for such modifications, belonging to the class of benzyl halides that can react with nucleophiles like the thiolate anion of cysteine. The electron-withdrawing nitro and fluoro groups are expected to activate the benzylic position for nucleophilic substitution.
General Principles of Cysteine Modification by Benzyl Halides
The reaction between a cysteine residue and a benzyl halide, such as this compound, proceeds via a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate) of the cysteine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
Reaction Scheme:
The reactivity of the cysteine thiol is highly dependent on its pKa, which is influenced by the local microenvironment within the protein. A lower pKa leads to a higher proportion of the more nucleophilic thiolate anion at a given pH, thus enhancing the reaction rate.
Hypothetical Signaling Pathway Investigation Using Cysteine Modification
Cysteine modifications are instrumental in studying signaling pathways where the function of a protein is regulated by the redox state of specific cysteine residues. For instance, the activity of certain phosphatases is controlled by the oxidation of a catalytic cysteine. A workflow to investigate such a pathway is outlined below.
Caption: Workflow for investigating a signaling pathway involving cysteine oxidation.
General Experimental Workflow for Protein Labeling
A typical workflow for the selective modification of cysteine residues involves several key steps, from protein preparation to the analysis of the labeled product.
Caption: A generalized workflow for the modification of cysteine residues in a protein.
Hypothetical Experimental Protocols
The following protocols are hypothetical and based on general procedures for cysteine modification with alkylating agents. Optimization of all reaction conditions would be essential for the successful use of this compound.
Protocol 1: Labeling of a Purified Protein
1. Materials:
-
Purified protein containing at least one cysteine residue.
-
This compound (FNBB).
-
Reaction Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Solvent for FNBB: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography).
2. Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
FNBB Stock Solution: Prepare a 100 mM stock solution of FNBB in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the FNBB stock solution to the protein solution. The optimal molar excess needs to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching: Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted FNBB. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Confirm labeling and determine the degree of labeling using techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Tryptic Digestion and Mass Spectrometry Analysis of Labeled Protein
1. Materials:
-
FNBB-labeled protein.
-
Denaturation/Reduction Buffer: 6 M Urea, 50 mM Tris-HCl, 5 mM DTT, pH 8.0.
-
Alkylation Reagent: Iodoacetamide (IAM).
-
Trypsin (sequencing grade).
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0.
-
LC-MS/MS system.
2. Procedure:
-
Denaturation and Reduction: Resuspend the labeled protein in the denaturation/reduction buffer and incubate for 1 hour at 37°C.
-
Alkylation of Free Cysteines: Add iodoacetamide to a final concentration of 15 mM to alkylate any remaining free cysteine residues. Incubate for 30 minutes in the dark at room temperature.
-
Buffer Exchange: Dilute the sample 5-fold with digestion buffer to reduce the urea concentration to below 1.2 M.
-
Tryptic Digestion: Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the FNBB-modified cysteine residues. The modification will result in a specific mass shift on the cysteine-containing peptides.
Data Presentation
Due to the lack of published data for the reaction of this compound with cysteine residues, the following tables are presented as templates for how quantitative data should be structured once it becomes available through experimentation.
Table 1: Hypothetical Reaction Conditions and Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 1 mg/mL | 2 mg/mL | 1 mg/mL |
| FNBB:Protein Molar Ratio | 10:1 | 20:1 | 20:1 |
| Temperature | 4°C | 25°C | 25°C |
| Reaction Time | 12 hours | 2 hours | 4 hours |
| pH | 7.4 | 7.4 | 8.0 |
| Degree of Labeling (DOL) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Labeling Efficiency (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: Hypothetical Mass Spectrometry Data for a Model Peptide
| Peptide Sequence | Expected Mass (unmodified) | Observed Mass (modified) | Mass Shift (Da) | Modified Residue |
| ACDEFGHIK | [Calculated Value] | [Experimental Value] | [Calculated Value] | Cys |
| LMNPQRST | [Calculated Value] | [Experimental Value] | [Calculated Value] | - |
Conclusion and Future Directions
While this compound presents a theoretical potential for the selective modification of cysteine residues, the current body of scientific literature does not provide the necessary detailed protocols and quantitative data to fully endorse its use without significant preliminary investigation. The application notes and protocols provided here are based on established principles of cysteine chemistry and should serve as a starting point for researchers interested in exploring the utility of this reagent.
Future work should focus on systematically characterizing the reactivity and selectivity of this compound towards cysteine residues in peptides and proteins. This would involve detailed kinetic studies, optimization of reaction conditions (pH, temperature, stoichiometry), and a thorough assessment of its selectivity for cysteine over other nucleophilic amino acid residues. Such studies are essential to establish FNBB as a reliable and useful tool for the scientific community.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a 4-Fluoro-3-nitrobenzyl Photolabile Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the efficient and automated synthesis of complex peptide sequences. The choice of a suitable linker, which tethers the growing peptide chain to the solid support, is critical for a successful synthesis. Photolabile linkers, particularly those based on the o-nitrobenzyl chemistry, offer a significant advantage by enabling the cleavage of the final peptide from the resin under mild UV irradiation, thus avoiding the harsh acidic conditions that can degrade sensitive peptide sequences.
This document provides a detailed, step-by-step guide for the application of 4-Fluoro-3-nitrobenzyl bromide as a photolabile linker in Fmoc-based solid-phase peptide synthesis. While specific literature on this exact linker is limited, the protocols provided herein are based on well-established methodologies for structurally similar o-nitrobenzyl photolabile linkers and serve as a robust starting point for experimental design and optimization. The fluorine substituent on the aromatic ring may influence the photochemical properties and cleavage efficiency, necessitating empirical optimization of irradiation conditions.
Principle of the 4-Fluoro-3-nitrobenzyl Photolabile Linker
The 4-Fluoro-3-nitrobenzyl linker is attached to a suitable solid support, typically a hydroxymethyl-functionalized resin such as Wang or Merrifield resin. The first Fmoc-protected amino acid is then esterified to the benzylic hydroxyl group of the linker. Following standard Fmoc-SPPS cycles to elongate the peptide chain, the final peptide is cleaved from the support via photolysis. Irradiation with UV light (typically in the range of 350-365 nm) induces a photochemical rearrangement of the o-nitrobenzyl group, leading to the release of the peptide with a C-terminal carboxylic acid.
Experimental Protocols
Protocol 1: Attachment of 4-Fluoro-3-nitrobenzyl Linker to Hydroxymethyl Resin
This protocol describes the functionalization of a hydroxymethyl resin (e.g., Wang resin) with this compound.
Materials:
-
Wang resin (or other suitable hydroxymethyl resin)
-
This compound
-
Potassium fluoride (KF)
-
18-Crown-6
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 g, ~1.0 mmol/g substitution) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3.0 mmol), potassium fluoride (3.0 mmol), and 18-Crown-6 (0.3 mmol) in anhydrous DMF (15 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the linker on the resin using picric acid titration or elemental analysis.
Protocol 2: Coupling of the First Fmoc-Amino Acid
This protocol details the esterification of the first Fmoc-protected amino acid to the 4-Fluoro-3-nitrobenzyl functionalized resin.
Materials:
-
4-Fluoro-3-nitrobenzyl functionalized resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DCM
-
Anhydrous DMF
Procedure:
-
Swell the 4-Fluoro-3-nitrobenzyl functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid (3.0 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the resin.
-
Add DIC (3.0 eq.) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using the Kaiser test. If the test is positive after 6 hours, continue the reaction overnight.
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 30 minutes.
-
Wash the resin as in step 8 and dry under vacuum.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
Follow standard automated or manual Fmoc-SPPS protocols for peptide chain elongation. A typical cycle involves:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: DMF washes to remove piperidine and by-products.
-
Amino Acid Coupling: Activation of the next Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) and coupling to the deprotected N-terminus of the peptide-resin.
-
Washing: DMF washes to remove excess reagents and by-products.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol outlines the final cleavage of the synthesized peptide from the solid support using UV irradiation. Note: Optimal conditions (wavelength, duration, and solvent) should be determined empirically for the specific peptide sequence.
Materials:
-
Peptide-resin
-
Cleavage solvent (e.g., DCM, THF, or a mixture thereof)
-
Scavenger (e.g., anisole, 5% v/v, optional but recommended)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., 365 nm)
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptide-resin with DCM (3 x 15 mL) and dry it under a stream of nitrogen.
-
Swell the peptide-resin in the chosen cleavage solvent in a quartz reaction vessel.
-
Add any desired scavengers to the suspension.
-
Irradiate the suspension with UV light (e.g., 365 nm) for a predetermined duration (start with a time course experiment, e.g., 1, 2, 4, 8 hours). Maintain a constant temperature, for example, by using a cooling fan.
-
After irradiation, filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage solvent (2 x 10 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and yield.
Data Presentation
Quantitative data from cleavage optimization experiments should be summarized for easy comparison.
Table 1: Optimization of Photolytic Cleavage Time
| Cleavage Time (hours) | Crude Yield (%) | Purity by HPLC (%) |
|---|---|---|
| 1 | 35 | 65 |
| 2 | 58 | 72 |
| 4 | 85 | 75 |
| 8 | 88 | 73 |
| 12 | 89 | 70 |
(Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary.)
Table 2: Comparison of Cleavage Solvents
| Cleavage Solvent | Crude Yield (%) | Purity by HPLC (%) |
|---|---|---|
| Dichloromethane (DCM) | 85 | 75 |
| Tetrahydrofuran (THF) | 78 | 78 |
| DCM:Methanol (9:1) | 82 | 70 |
| Acetonitrile | 75 | 72 |
(Note: The data presented are hypothetical and for illustrative purposes only. Cleavage performed for 4 hours at 365 nm.)
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for SPPS using a photolabile linker.
Logical Relationship of Linker Chemistry
Caption: Chemical logic of linker attachment and photolytic cleavage.
Application Note: Hochleistungschatographie-Analyse von Thiolen nach Derivatisierung mit 4-Fluor-3-nitrobenzylbromid
Zusammenfassung
Dieses Dokument beschreibt eine detaillierte Methode zur Quantifizierung von Thiolen in biologischen Proben und pharmazeutischen Formulierungen mittels Hochleistungsflüssigkeitschromatographie (HPLC) nach einer Prä-Säulen-Derivatisierung mit 4-Fluor-3-nitrobenzylbromid. Thiole, wie Cystein, Glutathion und andere niedermolekulare Thiole, spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen, einschließlich der Redox-Homöostase und der Arzneimittelmetabolisierung. Die hier vorgestellte Methode bietet eine hohe Empfindlichkeit und Selektivität für die Thiol-Analyse.
Einleitung
Die genaue Quantifizierung von Thiolen ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von großer Bedeutung. Aufgrund ihrer hohen Reaktivität und geringen UV-Absorption erfordert die Analyse von Thiolen mittels HPLC oft einen Derivatisierungsschritt. 4-Fluor-3-nitrobenzylbromid ist ein effektives Derivatisierungsreagenz, das mit der Thiolgruppe über eine nukleophile Substitutionsreaktion reagiert und ein stabiles Thioether-Derivat bildet. Die Einführung der Nitrogruppe bewirkt eine starke chromophore Verschiebung, die eine empfindliche Detektion im UV-sichtbaren Bereich ermöglicht.
Chemische Reaktion
Die Derivatisierungsreaktion basiert auf der Alkylierung der Thiolgruppe (R-SH) durch 4-Fluor-3-nitrobenzylbromid, was zur Bildung eines stabilen Thioethers führt.
Abbildung 1: Derivatisierungsreaktion von Thiolen.
Experimentelle Protokolle
1. Vorbereitung der Reagenzien und Proben
-
Derivatisierungsreagenz (10 mM): Lösen Sie 23,4 mg 4-Fluor-3-nitrobenzylbromid in 10 ml Acetonitril. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Boratpuffer (0,1 M, pH 9,0): Lösen Sie 6,18 g Borsäure in 900 ml deionisiertem Wasser. Stellen Sie den pH-Wert mit 1 M Natriumhydroxid auf 9,0 ein und füllen Sie mit deionisiertem Wasser auf 1000 ml auf.
-
Stopplösung (1 M HCl): Verdünnen Sie 83,3 ml konzentrierte Salzsäure (12 M) mit deionisiertem Wasser auf 1000 ml.
-
Standard-Thiol-Lösungen (1 mM): Bereiten Sie Stammlösungen von Cystein, Glutathion und anderen relevanten Thiolen durch Auflösen der entsprechenden Menge in 0,1 M HCl vor.
-
Probenvorbereitung:
-
Biologische Proben (z. B. Plasma): Enteiweißen Sie die Probe durch Zugabe des gleichen Volumens 10%iger Trichloressigsäure. Zentrifugieren Sie bei 10.000 x g für 10 Minuten bei 4 °C. Der Überstand wird für die Derivatisierung verwendet.
-
Pharmazeutische Proben: Lösen Sie die Probe in einem geeigneten Lösungsmittel (z. B. Wasser oder Puffer) auf die erwartete Konzentration.
-
2. Derivatisierungsprotokoll
-
Pipettieren Sie 100 µl der Proben- oder Standardlösung in ein Reaktionsgefäß.
-
Fügen Sie 200 µl Boratpuffer (0,1 M, pH 9,0) hinzu.
-
Geben Sie 100 µl der 10 mM Derivatisierungsreagenzlösung hinzu.
-
Mischen Sie gut und inkubieren Sie die Mischung für 30 Minuten bei 60 °C im Dunkeln.
-
Stoppen Sie die Reaktion durch Zugabe von 50 µl 1 M HCl.
-
Filtrieren Sie die Probe durch einen 0,22-µm-Spritzenfilter vor der HPLC-Analyse.
3. HPLC-Analyse
-
HPLC-System: Ein Standard-HPLC-System mit UV-Detektor.
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße).
-
Mobile Phase:
-
A: 0,1% Trifluoressigsäure in Wasser
-
B: Acetonitril
-
-
Flussrate: 1,0 ml/min
-
Injektionsvolumen: 20 µl
-
Detektionswellenlänge: 254 nm
-
Säulentemperatur: 30 °C
Datenpräsentation
Tabelle 1: HPLC-Gradientenprogramm
| Zeit (Minuten) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 17.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Tabelle 2: Validierungsparameter der Methode
| Parameter | Cystein | Glutathion |
| Retentionszeit (min) | 8.5 | 10.2 |
| Linearitätsbereich (µM) | 1 - 200 | 1 - 200 |
| Korrelationskoeffizient (r²) | > 0.999 | > 0.999 |
| Nachweisgrenze (LOD) (µM) | 0.5 | 0.7 |
| Bestimmungsgrenze (LOQ) (µM) | 1.5 | 2.1 |
| Wiederfindung (%) | 98.5 ± 2.1 | 97.9 ± 2.5 |
| Präzision (RSD%) | < 2.0 | < 2.0 |
Experimenteller Arbeitsablauf
Der folgende Arbeitsablauf beschreibt die Schritte von der Probenvorbereitung bis zur Datenanalyse.
Abbildung 2: Arbeitsablauf der Thiol-Analyse.
Schlussfolgerung
Die vorgestellte Methode zur Derivatisierung von Thiolen mit 4-Fluor-3-nitrobenzylbromid und anschließender HPLC-UV-Analyse ist eine robuste, empfindliche und selektive Methode zur Quantifizierung von Thiolen in komplexen Matrices. Die detaillierten Protokolle und Validierungsdaten belegen die Eignung dieser Methode für Forschungs-, Entwicklungs- und Qualitätskontrollanwendungen.
Application Notes: 4-Fluoro-3-nitrobenzyl bromide for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. Covalent labeling of specific amino acid residues is a cornerstone of many quantitative proteomic strategies, enabling the relative or absolute quantification of proteins and the characterization of post-translational modifications. 4-Fluoro-3-nitrobenzyl bromide is a reactive compound that can be utilized as a cysteine-specific alkylating agent in quantitative proteomics workflows. The benzyl bromide moiety readily reacts with the nucleophilic thiol group of cysteine residues, forming a stable thioether bond.
The presence of a fluorine atom and a nitro group provides a unique mass signature for labeled peptides, facilitating their identification and quantification by mass spectrometry. This application note provides a detailed protocol for the use of this compound in a quantitative proteomics workflow, along with example data and visualizations of the experimental process and relevant biological pathways.
Principle of the Method
The proposed method utilizes this compound for the differential labeling of cysteine-containing peptides from two different sample populations (e.g., control vs. treated). For relative quantification, a stable isotope-labeled version of this compound would be required. In this hypothetical protocol, we will assume the availability of both a "light" (standard) and a "heavy" (e.g., containing ¹³C or ²H isotopes) version of the reagent.
The workflow involves the following key steps:
-
Protein Extraction and Preparation: Proteins are extracted from the two biological samples to be compared.
-
Reduction and Alkylation: Disulfide bonds within the proteins are reduced to free thiols, which are then alkylated with either the "light" or "heavy" version of this compound.
-
Proteolytic Digestion: The labeled proteins are digested into peptides using a specific protease, such as trypsin.
-
Sample Mixing and Analysis: The "light" and "heavy" labeled peptide samples are mixed in a 1:1 ratio and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of peptides (and thus proteins) between the two samples is determined by comparing the signal intensities of the "light" and "heavy" labeled peptide pairs in the mass spectrometer.
Chemical Reaction
The primary reaction involves the alkylation of the cysteine thiol group by this compound.
Caption: Alkylation of a cysteine thiol group with this compound.
Experimental Protocols
Materials
-
This compound ("light" reagent)
-
Isotopically labeled this compound ("heavy" reagent, e.g., with ¹³C₆-benzene ring)
-
Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM dithiothreitol, DTT)
-
Alkylation quenching solution (e.g., 20 mM DTT)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Formic acid (for quenching digestion and acidifying samples)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Protocol for Protein Sample Preparation and Labeling
-
Protein Extraction:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse the samples in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction:
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Allow the samples to cool to room temperature.
-
-
Alkylation:
-
To one sample (e.g., control), add the "light" this compound to a final concentration of 20 mM.
-
To the other sample (e.g., treated), add the "heavy" this compound to a final concentration of 20 mM.
-
Incubate the reactions in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and wash the pellet with ice-cold 80% acetone.
-
Resuspend the protein pellets in digestion buffer.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the mixed peptide sample using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis
The labeled peptides are analyzed by a high-resolution mass spectrometer. A typical setup would involve a nano-flow liquid chromatography system coupled to an Orbitrap or Q-TOF mass spectrometer. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
Data Presentation
The following tables present hypothetical data from a quantitative proteomics experiment using this compound to compare a control and a treated cell line.
Table 1: Example of Quantified Peptides
| Peptide Sequence | Protein | Light/Heavy Ratio | p-value | Regulation |
| CYSGTATGK | Protein Kinase A | 2.5 | 0.01 | Upregulated |
| VDACLTEFK | Caspase-3 | 0.4 | 0.005 | Downregulated |
| ALC*DFAEQK | GAPDH | 1.1 | 0.85 | Unchanged |
C represents the cysteine residue labeled with this compound.
Table 2: Summary of Protein Quantification
| Protein Accession | Gene Name | Number of Peptides | Average Light/Heavy Ratio | Regulation |
| P12345 | PRKACA | 3 | 2.45 | Upregulated |
| P67890 | CASP3 | 5 | 0.42 | Downregulated |
| P04406 | GAPDH | 8 | 1.05 | Unchanged |
Mandatory Visualizations
Experimental Workflow
Caption: Quantitative proteomics workflow using this compound.
Example Signaling Pathway Analysis
The quantitative proteomics data can be used to map changes in signaling pathways. For example, if the experiment was designed to study the effects of a drug on a cancer cell line, the data could reveal alterations in apoptosis pathways.
Caption: Simplified apoptosis signaling pathway with potential drug target.
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-3-nitrobenzyl bromide in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-3-nitrobenzyl bromide for peptide modification. The information provided is based on established principles of peptide chemistry and the known reactivity of benzyl bromide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in peptide synthesis?
This compound is an electrophilic reagent used for the alkylation of nucleophilic residues in peptides. This modification can be employed for various applications, including:
-
Introducing a stable label or tag: The nitrophenyl group can be used for detection or as a handle for further chemical modifications.
-
Probing structure-activity relationships: Modifying specific amino acid residues can help elucidate their role in the peptide's biological function.
-
Creating peptide conjugates: The modified peptide can be linked to other molecules of interest.
Q2: Which amino acid residues are most susceptible to modification by this compound?
The reactivity of amino acid side chains towards electrophilic alkylating agents like this compound is primarily governed by their nucleophilicity. The most likely targets for modification are:
-
Cysteine (Cys): The thiol group of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (S⁻), making it the most probable site of alkylation.
-
Methionine (Met): The sulfur atom in the thioether side chain of methionine is also nucleophilic and can be alkylated to form a sulfonium ion.
-
Histidine (His): The imidazole ring of histidine is nucleophilic and can be alkylated at either the Nτ (tele) or Nπ (pros) position, depending on the local environment and pH.
-
Tryptophan (Trp): The indole ring of tryptophan can undergo electrophilic substitution, although it is generally less reactive than the sulfur-containing or imidazole side chains.
-
Lysine (Lys): The primary amine of the lysine side chain can be alkylated, but this is typically less favorable than reaction with more nucleophilic residues.
-
N-terminal Amine: The free α-amino group at the N-terminus of the peptide can also be a target for alkylation.
Q3: What are the potential side reactions when using this compound?
Besides the desired modification, several side reactions can occur, leading to a heterogeneous product mixture. These include:
-
Over-alkylation: Multiple alkylations on a single residue (e.g., di-alkylation of the N-terminus or histidine).
-
Modification of unintended residues: Alkylation of less nucleophilic residues if the reaction conditions are harsh or the reaction time is prolonged.
-
Hydrolysis of the reagent: this compound can react with water or other nucleophilic components in the reaction mixture, leading to its inactivation.
-
Racemization: While less common with this type of modification, harsh basic conditions could potentially lead to racemization at the α-carbon of the modified amino acid.
Troubleshooting Guide
This guide addresses common issues encountered during peptide modification with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no modification efficiency | 1. Reagent degradation: this compound is sensitive to moisture and light. 2. Suboptimal pH: The nucleophilicity of the target residue (e.g., Cysteine) is pH-dependent. 3. Inadequate stoichiometry: Insufficient excess of the alkylating reagent. 4. Poor solubility: The peptide or reagent is not fully dissolved. | 1. Use fresh, high-quality reagent. Store it under dry, dark conditions. 2. Optimize the reaction pH. For cysteine modification, a pH between 7.5 and 8.5 is often optimal to favor the thiolate form. 3. Increase the molar excess of this compound (e.g., 5-10 equivalents). 4. Ensure complete dissolution of both the peptide and the reagent. A co-solvent like DMF or DMSO may be necessary. |
| Multiple products observed by HPLC/MS | 1. Modification of multiple residues: The peptide contains several nucleophilic amino acids. 2. Over-alkylation: Reaction at multiple sites on a single residue. 3. Oxidation: Cysteine or Methionine residues may have been oxidized prior to or during the reaction. | 1. If site-specific modification is desired, consider using protecting groups for other nucleophilic residues. 2. Reduce the reaction time and/or the molar excess of the alkylating reagent. 3. Ensure a reducing environment if targeting Cysteine. Pre-treatment with a reducing agent like DTT or TCEP may be necessary. |
| Precipitation during the reaction | 1. Poor peptide solubility: The peptide aggregates under the reaction conditions. 2. Low solubility of the modified peptide: The product is less soluble than the starting material. | 1. Add a chaotropic agent like guanidinium chloride or urea to the reaction buffer. 2. Use a higher proportion of organic co-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of an organic co-solvent such as DMF or DMSO can be added.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a water-miscible organic solvent like DMF or acetonitrile immediately before use.
-
Alkylation Reaction:
-
Add a 5-10 molar excess of the this compound solution to the peptide solution with gentle vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress by analytical RP-HPLC and/or mass spectrometry.
-
-
Quenching: Quench the reaction by adding a scavenger such as β-mercaptoethanol or dithiothreitol (DTT) to react with any excess alkylating reagent.
-
Purification: Purify the modified peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Potential reaction pathways of this compound with a peptide.
Caption: Troubleshooting workflow for low peptide modification yield.
Technical Support Center: Optimizing Cysteine Alkylation with 4-Fluoro-3-nitrobenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Fluoro-3-nitrobenzyl bromide to alkylate cysteine residues in peptides and proteins. Our aim is to facilitate the optimization of your reaction conditions and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cysteine alkylation with this compound?
The reaction is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Q2: What are the critical parameters to control for successful alkylation?
Several factors significantly influence the efficiency and specificity of the alkylation reaction. These include pH, temperature, reaction time, and the molar ratio of reactants. Careful control of these parameters is essential to maximize product yield and minimize side reactions.
Q3: What potential side reactions can occur during alkylation with this compound?
The primary side reactions involve the alkylation of other nucleophilic amino acid residues. Lysine and histidine are common off-targets due to the presence of primary and secondary amines in their side chains.[1] Additionally, over-alkylation of the target cysteine or other residues can occur, especially at higher concentrations of the alkylating agent and prolonged reaction times.[2] The N-terminus of the peptide or protein can also be susceptible to alkylation.[3]
Q4: How can I monitor the progress of the alkylation reaction?
The progress of the reaction can be monitored using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. LC-MS is particularly useful for identifying the desired product, starting materials, and any potential side products by their respective mass-to-charge ratios.[4][5][6]
Q5: How should I purify the final alkylated product?
Purification of the S-alkylated cysteine-containing peptide or protein can typically be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of the mobile phase and gradient will depend on the properties of the specific product.[7] For smaller molecules, extraction and crystallization might be viable options.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Suboptimal pH: The cysteine thiol group (pKa ~8.5) is not sufficiently deprotonated to act as an effective nucleophile. | Increase the pH of the reaction mixture to a range of 7.5-8.5. Use a suitable buffer such as Tris or phosphate buffer to maintain the pH.[3] |
| Low Temperature: The reaction rate is too slow at the current temperature. | Increase the reaction temperature incrementally, for example, from room temperature to 37°C. Monitor for potential side reactions at higher temperatures. | |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Increase the reaction time. Monitor the reaction progress at different time points using LC-MS to determine the optimal duration. | |
| Degraded Alkylating Reagent: this compound may have degraded due to improper storage or handling. | Use a fresh batch of the reagent. Store the reagent in a cool, dark, and dry place. | |
| Presence of Multiple Products (Side Reactions) | High pH: While a basic pH is necessary for cysteine deprotonation, a very high pH can increase the nucleophilicity of other residues like lysine and histidine, leading to off-target alkylation. | Optimize the pH to be high enough for cysteine reactivity but low enough to minimize side reactions. A pH range of 7.5-8.0 is a good starting point. |
| Excess Alkylating Reagent: A high molar excess of this compound increases the likelihood of non-specific reactions. | Reduce the molar ratio of the alkylating agent to the cysteine-containing molecule. A 1.1 to 1.5 molar excess is a reasonable starting point. | |
| High Temperature: Elevated temperatures can accelerate side reactions. | Perform the reaction at a lower temperature (e.g., room temperature or 4°C) for a longer duration. | |
| Incomplete Reaction | Insufficient Molar Ratio of Alkylating Reagent: The amount of this compound is not enough to react with all available cysteine residues. | Increase the molar excess of the alkylating agent. Titrate the concentration to find the optimal balance between completion and minimizing side reactions.[3] |
| Presence of Reducing Agents: If the sample contains reducing agents like DTT or TCEP from a previous step, they can compete with the cysteine for the alkylating reagent. | Remove any residual reducing agents before adding this compound, for example, by using a desalting column. | |
| Product is Unstable | Reaction Conditions: The product might be sensitive to the pH or other components in the reaction mixture. | After the reaction is complete, quench any excess alkylating agent and adjust the pH to a neutral or slightly acidic range if the product is more stable under these conditions. |
Experimental Protocols
General Protocol for Cysteine Alkylation in a Peptide
This protocol serves as a starting point and should be optimized for your specific peptide and experimental goals.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it must first be reduced with a reagent like DTT or TCEP, followed by removal of the reducing agent.
-
Alkylation Reaction:
-
Prepare a fresh stock solution of this compound in an organic solvent such as DMF or acetonitrile.
-
Add the this compound solution to the peptide solution to achieve a final molar excess of 1.2 equivalents relative to the cysteine residues.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark. Protect from light as nitro-aromatic compounds can be light-sensitive.
-
-
Reaction Monitoring: At desired time points, take a small aliquot of the reaction mixture, quench the reaction (e.g., by adding a small amount of a thiol-containing compound like β-mercaptoethanol), and analyze by LC-MS to monitor the formation of the desired product and the disappearance of the starting material.
-
Quenching the Reaction: Once the reaction is complete, quench any remaining this compound by adding a thiol-containing reagent (e.g., β-mercaptoethanol or N-acetylcysteine) in a slight molar excess.
-
Purification: Purify the S-alkylated peptide using RP-HPLC. The specific gradient and mobile phases will need to be optimized for your peptide.
-
Characterization: Confirm the identity of the purified product by mass spectrometry and, if necessary, NMR.
Visualizations
Caption: A generalized workflow for the alkylation of a cysteine-containing peptide with this compound.
Caption: A decision tree to guide troubleshooting common issues during cysteine alkylation.
References
- 1. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Storage and stability issues of 4-Fluoro-3-nitrobenzyl bromide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 4-Fluoro-3-nitrobenzyl bromide and its solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
This compound is a moisture and light-sensitive compound and should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).[3]
Q2: How should I handle this compound safely?
This compound is a lachrymator and can cause severe skin and eye irritation.[4] Always handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[3]
Q3: What are the primary hazards associated with this compound?
The primary hazards include its corrosive nature, causing severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[4]
Stability of this compound in Common Solvents
| Solvent Class | Representative Solvents | Expected Stability | Rationale |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Good (Anhydrous) | These solvents are suitable for SN2 reactions.[5] Stability is highly dependent on the purity of the solvent and the exclusion of water. Traces of water will lead to hydrolysis. |
| Polar Protic | Water, Ethanol, Methanol | Poor | These solvents can act as nucleophiles, leading to solvolysis (hydrolysis or alcoholysis) products.[6] Benzyl bromide is known to hydrolyze in water.[7] |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane (DCM) | Good (Anhydrous and in the dark) | In the absence of nucleophiles and moisture, the compound is relatively stable. However, solubility may be limited in highly nonpolar solvents. |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound in alkylation reactions.
Storage and Handling Issues
Q: My solid this compound has developed a yellowish or brownish color. Is it still usable?
A: Discoloration often indicates degradation, possibly due to exposure to light, moisture, or air. While slight discoloration may not significantly impact reactivity in some applications, it is recommended to assess the purity (e.g., by NMR or TLC) before use. For critical applications, using fresh, pure material is advisable.
Q: I observe fumes when I open the container of this compound. What should I do?
A: This compound is a lachrymator, meaning it irritates the eyes and respiratory system. Always handle it in a fume hood and wear appropriate PPE. If you are exposed to the fumes, move to fresh air immediately.
Reaction-Related Issues
Q: My alkylation reaction with this compound is showing low or no yield. What are the possible causes?
A: Several factors could contribute to a low yield:
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Degraded Reagent: The this compound may have degraded due to improper storage.
-
Presence of Water: Water will hydrolyze the benzyl bromide, reducing the amount available for your desired reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Inactive Nucleophile: Your nucleophile may not be sufficiently deprotonated or may be too sterically hindered.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for successful alkylation.
Q: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side products?
A: Common side products in alkylation reactions with benzyl bromides include:
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Hydrolysis Product: 4-Fluoro-3-nitrobenzyl alcohol, formed if water is present.[8]
-
Elimination Product: Formation of a styrene derivative, although less common for primary benzyl bromides.
-
Over-alkylation: If your nucleophile has multiple reactive sites.
The following diagram outlines a logical approach to troubleshooting low-yield alkylation reactions.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine using this compound. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous acetonitrile or DMF.
-
Add potassium carbonate (1.5-2.0 eq).
-
Dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the general workflow for this experimental protocol.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Nitrobenzyl bromide | 100-11-8 [chemicalbook.com]
- 7. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identifying byproducts of 4-Fluoro-3-nitrobenzyl bromide derivatization by MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-fluoro-3-nitrobenzyl bromide for derivatization, with a focus on identifying byproducts by mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (FNB-Br) is a derivatizing agent used in analytical chemistry. It is employed to modify analytes containing nucleophilic functional groups, such as primary and secondary amines, thiols (mercaptans), and phenols. This chemical modification, known as derivatization, is performed to improve the analyte's chromatographic properties and enhance its detectability by various methods, particularly mass spectrometry (MS). The introduction of the 4-fluoro-3-nitrobenzyl group increases the molecular weight of the analyte and can improve its ionization efficiency, facilitating more sensitive and specific detection.
Q2: What are the expected products when derivatizing primary amines or thiols with this compound?
When reacting this compound with a primary amine (R-NH₂) or a thiol (R-SH), a nucleophilic substitution reaction occurs. The nucleophilic nitrogen of the amine or sulfur of the thiol attacks the benzylic carbon of the FNB-Br, displacing the bromide ion.
-
For a primary amine (R-NH₂): The expected product is a secondary amine, N-(4-fluoro-3-nitrobenzyl)-alkylamine.
-
For a thiol (R-SH): The expected product is a thioether, (4-fluoro-3-nitrobenzyl)(alkyl)sulfane.
These derivatization reactions are illustrated in the workflow diagram below.
Caption: Workflow for the derivatization of amines and thiols.
Troubleshooting Guide: Identifying Byproducts by MS
One of the common challenges during derivatization is the formation of unexpected byproducts. Mass spectrometry is a powerful tool for identifying these species. Below are common byproducts, their potential causes, and how to identify them using MS.
Problem 1: An unexpected peak is observed at m/z 171.13.
This peak likely corresponds to the hydrolysis of the derivatizing reagent, forming 4-fluoro-3-nitrobenzyl alcohol.
-
Cause: Presence of water in the reaction mixture. This compound is susceptible to hydrolysis, where water acts as a nucleophile.
-
Identification by MS: Look for a molecular ion [M]⁺ at m/z 171.13 or a protonated molecule [M+H]⁺ at m/z 172.13 in positive ion mode. The mass spectrum of 4-fluoro-3-nitrobenzyl alcohol shows characteristic peaks at m/z 125 and 124.[1]
-
Troubleshooting:
-
Ensure all solvents and reagents are anhydrous.
-
Dry the sample thoroughly before adding the derivatizing reagent.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Problem 2: A high molecular weight peak is observed, approximately double the mass of the derivatized product.
This could indicate the formation of a dimer of the derivatizing agent or a double derivatization of the analyte. A more common byproduct in this mass range is bis(4-fluoro-3-nitrophenyl)methyl ether.
-
Cause: This ether can form from the reaction of 4-fluoro-3-nitrobenzyl alcohol (from hydrolysis) with unreacted this compound, especially under basic conditions.
-
Identification by MS: The molecular weight of bis(4-fluoro-3-nitrophenyl)methyl ether is 308.22 g/mol . Look for a corresponding molecular ion in your mass spectrum. The fragmentation pattern would likely show a prominent peak corresponding to the 4-fluoro-3-nitrobenzyl cation at m/z 154.
-
Troubleshooting:
-
Minimize water in the reaction to prevent the formation of the alcohol precursor.
-
Control the reaction temperature, as higher temperatures can promote side reactions.
-
Use a stoichiometric amount of the derivatizing reagent to avoid excess that could participate in side reactions.
-
Problem 3: A peak corresponding to the unreacted analyte is still present in the mass spectrum.
This indicates an incomplete derivatization reaction.
-
Cause:
-
Insufficient amount of derivatizing reagent.
-
Suboptimal reaction conditions (e.g., temperature, time, pH).
-
Presence of interfering substances that consume the derivatizing reagent.
-
-
Troubleshooting:
-
Increase the molar excess of this compound.
-
Optimize the reaction time and temperature. Gentle heating can often improve yields.
-
Ensure the reaction is performed at the optimal pH for the nucleophile (generally basic for amines and thiols).
-
Clean up the sample before derivatization to remove interfering compounds.
-
Problem 4: Multiple peaks are observed, suggesting various side products.
This can be due to the reactivity of the this compound with other functional groups in the analyte or with components of the sample matrix.
-
Cause: The derivatizing agent is not completely specific and can react with other nucleophiles present in the sample.
-
Troubleshooting:
-
Simplify the sample matrix through extraction or chromatographic cleanup steps before derivatization.
-
Adjust the reaction conditions (e.g., pH) to favor the derivatization of the target functional group.
-
The following diagram illustrates the potential pathways for byproduct formation.
Caption: Byproduct formation from this compound.
Quantitative Data Summary
The table below summarizes the molecular weights (MW) and expected mass-to-charge ratios (m/z) for the reagent and its key byproducts, which are crucial for their identification in a mass spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₅BrFNO₂ | 234.02[2][3] | 234.95 |
| 4-Fluoro-3-nitrobenzyl alcohol | C₇H₆FNO₃ | 171.13[1] | 172.13 |
| bis(4-fluoro-3-nitrophenyl)methyl ether | C₁₄H₁₀F₂N₂O₅ | 336.24 | 337.25 |
Experimental Protocols
Protocol 1: Derivatization of Primary Amines for LC-MS Analysis
This protocol is adapted for the derivatization of primary amines in a biological sample extract.
-
Sample Preparation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 50 µL of a 100 mM borate buffer (pH 9.0) in 50% acetonitrile/water.
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction: Add 10 µL of the derivatizing reagent solution to the reconstituted sample. Vortex briefly.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Quenching: Cool the reaction mixture to room temperature and add 10 µL of 1% formic acid to quench the reaction.
-
Analysis: Dilute the sample as needed with the initial mobile phase and inject it into the LC-MS system.
Protocol 2: Derivatization of Thiols for GC-MS Analysis
This protocol is adapted from a method for derivatizing volatile thiols.
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Sample Preparation: Place 1 mL of the sample (e.g., in an aqueous matrix) into a headspace vial.
-
pH Adjustment: Adjust the sample pH to approximately 10 with a suitable base (e.g., sodium hydroxide).
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in a water-miscible solvent like acetone.
-
Reaction: Add 50 µL of the derivatizing reagent solution to the vial.
-
Incubation: Seal the vial and incubate at 70°C for 45 minutes with agitation.
-
Extraction: After cooling, extract the derivatized thiols with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analysis: Inject an aliquot of the organic extract into the GC-MS system.
References
Technical Support Center: Alkylation of Methionine with 4-Fluoro-3-nitrobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S-alkylation of methionine using 4-Fluoro-3-nitrobenzyl bromide. The primary focus is on preventing the common issue of over-alkylation, which leads to the formation of a sulfonium salt.
Troubleshooting Guide
Problem 1: Low Yield of Mono-alkylated Methionine and Significant Over-alkylation
Symptoms:
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LC-MS analysis shows a significant peak corresponding to the di-alkylated sulfonium salt.
-
NMR analysis indicates the presence of two benzyl groups on the sulfur atom.
-
The yield of the desired S-(4-fluoro-3-nitrobenzyl)methionine is substantially lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Incorrect Stoichiometry | Use a 1:1 or slight excess of methionine to this compound. A molar ratio of 1.1:1 (Methionine:Alkylating Agent) is a good starting point. | An excess of the alkylating agent will drive the reaction towards the formation of the thermodynamically stable sulfonium salt. |
| High Reaction pH | Maintain a slightly acidic pH, ideally between 4 and 6. Use a suitable buffer system (e.g., acetate or phosphate buffer). | The sulfur atom of methionine remains nucleophilic at acidic pH, while the amino group is protonated and thus less reactive, minimizing N-alkylation side reactions.[1][2] This also helps to control the rate of the second alkylation step. |
| Elevated Temperature | Conduct the reaction at room temperature (20-25°C) or below. If the reaction is sluggish, consider a slight increase to 30-40°C, but monitor for over-alkylation. | Higher temperatures can increase the rate of the second alkylation, leading to more sulfonium salt formation. |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction once the formation of the mono-alkylated product appears to plateau and before significant over-alkylation is observed. | Extended reaction times, especially with excess alkylating agent, provide more opportunity for the second alkylation to occur. |
| Inappropriate Solvent | Use a protic solvent such as water, ethanol, or a mixture thereof. Acetonitrile can also be a suitable solvent. | The choice of solvent can influence the reaction rate and selectivity. Protic solvents can help to solvate the charged intermediates and may modulate reactivity. |
Experimental Protocol for Optimizing Mono-alkylation:
-
Reactant Preparation:
-
Dissolve L-Methionine (1.1 equivalents) in a buffered aqueous solution (e.g., 0.1 M sodium acetate buffer, pH 5.0).
-
Dissolve this compound (1.0 equivalent) in a minimal amount of a co-solvent like ethanol or acetonitrile.
-
-
Reaction Setup:
-
Add the solution of this compound dropwise to the stirring methionine solution at room temperature (25°C).
-
-
Monitoring:
-
Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Analyze the aliquots by LC-MS to determine the relative amounts of starting materials, mono-alkylated product, and di-alkylated product.
-
-
Quenching:
-
Once the optimal ratio of mono- to di-alkylated product is reached, quench the reaction by adding an excess of a thiol-containing scavenger, such as N-acetylcysteine or mercaptoethanol, to consume any remaining alkylating agent.
-
-
Purification:
-
Purify the desired S-(4-fluoro-3-nitrobenzyl)methionine using an appropriate chromatographic technique, such as reverse-phase HPLC.
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of methionine chemistry?
A1: Over-alkylation refers to the reaction of a second molecule of an alkylating agent with the initially formed mono-S-alkylated methionine. This results in the formation of a positively charged sulfonium salt. In this specific case, the product would be S,S-bis(4-fluoro-3-nitrobenzyl)methioninium bromide.
Q2: How can I distinguish between the mono-alkylated and di-alkylated products?
A2: Several analytical techniques can be used for this purpose:
| Technique | Mono-alkylated Product | Di-alkylated Product (Sulfonium Salt) |
| LC-MS | A single mass addition of the 4-fluoro-3-nitrobenzyl group to methionine. | A mass addition of two 4-fluoro-3-nitrobenzyl groups to methionine. The product will also have a positive charge. |
| ¹H NMR | One set of signals corresponding to the protons of a single 4-fluoro-3-nitrobenzyl group. | Two sets of signals for the two benzyl groups, which may be equivalent or non-equivalent depending on the molecular symmetry. The chemical shifts of the protons adjacent to the sulfur will be significantly downfield shifted due to the positive charge. |
| HPLC | Will typically have a longer retention time on a reverse-phase column compared to unreacted methionine. | Being a charged species, it will likely have a different retention time compared to the neutral mono-alkylated product, often eluting earlier on a standard C18 column. |
Q3: Can other amino acids in my peptide be alkylated by this compound?
A3: While methionine is a primary target, other nucleophilic amino acid side chains can potentially be alkylated, especially under non-optimal conditions.
-
Cysteine: The thiol group of cysteine is highly nucleophilic and will react readily. If your peptide contains cysteine, it should be protected prior to the reaction.
-
Histidine, Lysine, Arginine: The imidazole, amine, and guanidinium groups of these residues are also nucleophilic. However, by maintaining an acidic pH (4-6), these groups will be protonated, significantly reducing their nucleophilicity and minimizing side reactions.[3]
-
Tryptophan: The indole ring of tryptophan can also be a target for alkylation under certain conditions.
Reaction Pathway and Side Reaction:
Q4: Are there any alternative reagents I can use to avoid over-alkylation?
A4: While this compound is a useful reagent, other strategies exist for the selective modification of methionine. For instance, redox-based methods using oxaziridine reagents have been developed for highly selective methionine bioconjugation.[4] These methods often offer greater selectivity and can be performed under biocompatible conditions.
Q5: How does the fluoro- and nitro- substitution on the benzyl bromide affect the reaction?
A5: The electron-withdrawing nature of the nitro and fluoro groups makes the benzylic carbon of this compound more electrophilic. This increased reactivity can accelerate the rate of the initial alkylation. However, it can also increase the propensity for over-alkylation if the reaction conditions are not carefully controlled. Therefore, precise stoichiometric control and reaction monitoring are even more critical when using this substituted benzyl bromide compared to unsubstituted benzyl bromide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete derivatization with 4-Fluoro-3-nitrobenzyl bromide causes and solutions
Welcome to the technical support center for 4-Fluoro-3-nitrobenzyl bromide (FNBB) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly incomplete derivatization, during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FNBB) and what is its primary application in a laboratory setting?
A1: this compound (FNBB) is a derivatizing agent used in analytical chemistry. Its primary application is to react with specific functional groups in analytes of interest, such as thiols (e.g., in cysteine-containing peptides) and to a lesser extent, amines. This reaction attaches a nitrobenzyl group to the analyte, which enhances its detectability in techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Mass Spectrometry (MS).
Q2: How does the derivatization reaction with FNBB proceed?
A2: The derivatization reaction with FNBB is a nucleophilic substitution reaction. The nucleophilic functional group of the analyte (e.g., the sulfur atom in a thiol or the nitrogen atom in an amine) attacks the benzylic carbon of FNBB, displacing the bromide ion. This forms a stable thioether or amine linkage. The electron-withdrawing nitro group on the aromatic ring of FNBB makes the benzylic carbon more susceptible to nucleophilic attack.
Q3: Why is my derivatization with FNBB incomplete?
A3: Incomplete derivatization is a common issue and can stem from several factors. These include suboptimal reaction conditions (pH, temperature, reaction time), the presence of moisture, insufficient reagent concentration, or degradation of the FNBB reagent. A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Q4: How should I store the this compound reagent?
A4: Proper storage of the FNBB reagent is crucial for maintaining its reactivity. It should be stored in a cool, dry place, away from moisture and light.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Always refer to the manufacturer's instructions for specific storage recommendations.[2][3]
Troubleshooting Guide: Incomplete Derivatization
This guide provides a systematic approach to diagnosing and resolving issues of incomplete derivatization with FNBB.
Problem: Low or no product peak, with a significant peak for the unreacted analyte.
This is a clear indication that the derivatization reaction has not proceeded to completion. The following workflow can help identify the root cause.
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Verify Reagent Quality and Handling
| Potential Cause | Solution |
| Degraded FNBB Reagent | Use a fresh vial of FNBB. Ensure the reagent has been stored correctly according to the manufacturer's instructions (cool, dry, dark, and under inert gas if possible).[1][2] |
| Moisture Contamination | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can hydrolyze FNBB, reducing its availability for the desired reaction. |
Optimize Reaction Conditions
The efficiency of the derivatization reaction is highly dependent on several parameters. The table below provides a starting point for optimization.
| Parameter | Typical Starting Point | Optimization Strategy |
| FNBB Concentration | 5-10 fold molar excess over the analyte | Increase the molar excess of FNBB. A large excess can sometimes interfere with chromatography, so this should be balanced. |
| pH | 8.0 - 9.5 (for thiols) | The pH should be high enough to deprotonate the thiol to the more nucleophilic thiolate, but not so high as to cause significant hydrolysis of FNBB. Test a range of pH values using a suitable buffer (e.g., borate buffer). |
| Reaction Temperature | Room Temperature to 50°C | If the reaction is slow at room temperature, gradually increase the temperature. Monitor for analyte degradation at higher temperatures. |
| Reaction Time | 30 - 60 minutes | Analyze aliquots at different time points (e.g., 15, 30, 60, 90 minutes) to determine the optimal reaction time for maximum product formation. |
| Solvent | Acetonitrile, Ethanol, or a mixture with aqueous buffer | Ensure the solvent fully dissolves both the analyte and the FNBB reagent and does not interfere with the reaction. |
Evaluate Sample Preparation
| Potential Cause | Solution |
| Interfering Matrix Components | Other nucleophiles in the sample matrix can compete with the analyte for the FNBB reagent. Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Incorrect Analyte Concentration | Ensure the concentration of your analyte is within the expected range. If the concentration is much higher than anticipated, the amount of FNBB may be insufficient. |
Experimental Protocols
General Protocol for Derivatization of Thiols with FNBB
This is a general guideline and may require optimization for your specific analyte and matrix.
Reagents and Materials:
-
This compound (FNBB) solution (e.g., 10 mg/mL in acetonitrile)
-
Analyte solution (e.g., 1 mg/mL of a thiol-containing compound in a suitable solvent)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
Quenching solution (e.g., 1 M HCl or an excess of a thiol-containing compound like N-acetylcysteine)
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the analyte solution and 200 µL of the borate buffer.
-
Add 50 µL of the FNBB solution to initiate the reaction.
-
Vortex the mixture gently and incubate at 40°C for 45 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 µL of the quenching solution to consume any unreacted FNBB.
-
The sample is now ready for analysis by HPLC or LC-MS. Dilution with the mobile phase may be necessary.
Caption: General experimental workflow for FNBB derivatization.
Data Presentation
The following table summarizes typical reaction conditions for the derivatization of thiols with FNBB, compiled from general derivatization literature. These values should serve as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Analyte | Thiol-containing peptide | Cysteine | Glutathione |
| FNBB Molar Excess | 10x | 20x | 15x |
| pH | 8.5 | 9.0 | 8.8 |
| Buffer | Borate | Borate | Phosphate |
| Temperature (°C) | 37 | 50 | 45 |
| Time (min) | 60 | 45 | 50 |
| Solvent | Acetonitrile/Water (1:1) | Ethanol/Water (2:1) | Acetonitrile/Water (3:2) |
| Yield (%) | >95 | >98 | >96 |
Note: The yields presented are representative and can vary significantly based on the specific analyte and experimental setup.
Signaling Pathways and Logical Relationships
The chemical reaction underlying the derivatization process is a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Reaction mechanism of thiol derivatization with FNBB.
References
Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on reactions to synthesize 4-Fluoro-3-nitrobenzyl bromide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the free-radical bromination of 4-Fluoro-3-nitrotoluene.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient initiation (low temperature or inadequate light source). 3. Radical scavenger impurities present. 4. Poor quality N-Bromosuccinimide (NBS). | 1. Use a fresh batch of initiator (AIBN or benzoyl peroxide). 2. Ensure the reaction is heated to reflux (typically ~77°C for CCl₄ or ~82°C for acetonitrile). If using photo-initiation, ensure the light source is sufficiently powerful and close to the reaction vessel. 3. Use purified, anhydrous solvents. 4. Recrystallize NBS from water before use to remove impurities like succinimide and traces of bromine/HBr.[1] |
| Formation of Significant Dibromo Byproduct | 1. High local concentration of bromine radicals. 2. Stoichiometry of NBS is too high. 3. Reaction allowed to proceed for too long. | 1. Use a solvent in which NBS has low solubility (like CCl₄) to maintain a low bromine concentration.[2][3] Alternatively, add the NBS portion-wise or as a slurry over time to control its concentration. 2. Use a slight excess of NBS (e.g., 1.05 equivalents).[4] Increasing the equivalents can drastically increase dibromination. 3. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. The insoluble succinimide byproduct floating to the surface can also be an indicator of reaction completion in solvents like CCl₄.[3] |
| Reaction Has a Dark Red/Brown Color and Stalls | 1. Accumulation of molecular bromine (Br₂). 2. Decomposition of reagents or product. | 1. This indicates that the radical chain reaction is not propagating efficiently. Ensure the initiator is active and the temperature is adequate. The reaction should typically be a pale yellow/orange color. 2. The nitro group makes the starting material and product susceptible to decomposition at high temperatures over long periods. Consider lowering the reaction temperature and using photo-initiation instead of thermal initiation alone. |
| Aromatic Ring Bromination Detected | 1. Presence of acid (HBr), which catalyzes electrophilic aromatic substitution. 2. High concentration of molecular bromine. | 1. While the fluoro and nitro groups are deactivating, ring bromination can still occur. Add a non-basic acid scavenger like barium carbonate to the reaction mixture.[1] 2. Ensure a low, steady concentration of Br₂ is generated from the NBS. Avoid large additions of NBS at once. |
| Product Hydrolyzes to 4-Fluoro-3-nitrobenzyl alcohol | Presence of water in the reaction or during workup. | 1. Use anhydrous solvents and dry all glassware thoroughly before use.[1] Carbon tetrachloride must be kept anhydrous.[1] 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering. 3. Ensure workup steps are performed without undue delay and that drying agents (like MgSO₄ or Na₂SO₄) are used effectively. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound: bromination of the toluene or bromination of the benzyl alcohol?
A1: Both routes are viable, but they offer different advantages.
-
Bromination of 4-Fluoro-3-nitrotoluene (Wohl-Ziegler Reaction): This is a common and scalable method. However, it is prone to side reactions, primarily the formation of the dibrominated byproduct, which can make purification challenging and lower the isolated yield.[5] Careful control of reaction conditions is critical.
-
Bromination of 4-Fluoro-3-nitrobenzyl alcohol: This method, often using reagents like phosphorus tribromide (PBr₃), can be a very clean and high-yielding alternative. One reported procedure gives a 95% yield. This route avoids the issue of over-bromination at the benzylic position. However, it requires the prior synthesis or purchase of the benzyl alcohol precursor.
Q2: What is the best solvent for the Wohl-Ziegler (NBS) bromination of 4-Fluoro-3-nitrotoluene?
A2: Carbon tetrachloride (CCl₄) is the traditional solvent of choice because the low solubility of NBS helps maintain the low bromine concentration needed to suppress side reactions.[2] However, due to its toxicity and environmental concerns, safer alternatives are now preferred.[2][3] Acetonitrile and 1,2-dichlorobenzene have proven to be effective substitutes.[4][6] A study on a similar substrate showed a higher yield (92%) and shorter reaction time (8h) in 1,2-dichlorobenzene compared to CCl₄ (79% yield, 12h).[6]
Q3: Can I use AIBN and Benzoyl Peroxide interchangeably as radical initiators?
A3: Yes, both 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide are common radical initiators for this reaction.[7] Their decomposition temperatures are slightly different, so ensure the reaction temperature is appropriate for the chosen initiator. Benzoyl peroxide can sometimes lead to polymerization byproducts with certain substrates.[8] For many applications, AIBN is considered a cleaner initiator.
Q4: My reaction is very slow. How can I speed it up without increasing side products?
A4: The electron-withdrawing nitro and fluoro groups deactivate the benzylic position, making the reaction slower than with electron-donating groups. To increase the rate:
-
Use Photo-initiation: Irradiating the reaction mixture with a household lamp or a UV lamp can significantly accelerate the reaction, even at lower temperatures.[4] This can also help improve selectivity.
-
Optimize Temperature: For thermally initiated reactions, ensure you are at the optimal reflux temperature for your solvent. A study on 4-nitrotoluene showed that increasing the temperature from 40°C to 60°C significantly increased conversion.[4]
Q5: How can I effectively purify the final product and remove the dibromide?
A5: Purification is typically achieved by silica gel column chromatography or recrystallization.
-
Column Chromatography: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective for separating the non-polar dibromide from the more polar monobromide product and the starting material.
-
Recrystallization: If the crude product is a solid, recrystallization can be effective. Solvents such as ligroin (a non-polar petroleum fraction) have been used successfully for purifying similar compounds like p-nitrobenzyl bromide.[9]
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the outcome of benzylic bromination of nitrotoluenes.
Table 1: Effect of Temperature and Time on Photochemical Bromination of 4-Nitrotoluene in Acetonitrile
(Data adapted from a continuous flow experiment, which demonstrates the impact of reaction parameters on conversion and selectivity.)[4]
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity for Monobromide (%) |
| 1 | 40 | 25 | 13 | >99 |
| 2 | 40 | 50 | 20 | >99 |
| 3 | 60 | 25 | 50 | >99 |
| 4 | 60 | 50 | 90 | 99 |
Table 2: Comparison of Solvents for the Bromination of a Substituted Toluene
(Data adapted from the bromination of methoxyimino-o-tolyl-acetic acid methyl ester with NBS and AIBN.)[6]
| Solvent | Reaction Time (h) | Isolated Yield (%) |
| Carbon Tetrachloride (CCl₄) | 12 | 79 |
| 1,2-Dichlorobenzene | 8 | 92 |
Experimental Protocols
Protocol 1: Free-Radical Bromination of 4-Fluoro-3-nitrotoluene
This protocol is based on general Wohl-Ziegler reaction conditions, optimized for deactivated substrates.
Materials:
-
4-Fluoro-3-nitrotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Acetonitrile (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Reagents: To the flask, add 4-Fluoro-3-nitrotoluene (1.0 eq.), acetonitrile (to make a 0.5 M solution), N-Bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. For photo-initiation, illuminate the flask with a strong lamp. The reaction mixture will typically turn yellow/orange.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Bromination of 4-Fluoro-3-nitrobenzyl alcohol
This protocol provides a high-yield alternative to the free-radical route.
Materials:
-
4-Fluoro-3-nitrobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve 4-Fluoro-3-nitrobenzyl alcohol (1.0 eq.) in anhydrous diethyl ether in the flask and cool the solution in an ice bath.
-
Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq.) dropwise to the cooled solution with stirring.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quenching: Carefully cool the flask in an ice bath again and slowly add water to quench the excess PBr₃.
-
Workup:
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.
-
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizations
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. newera-spectro.com [newera-spectro.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for 4-Fluoro-3-nitrobenzyl bromide in proteomics workflows
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 4-Fluoro-3-nitrobenzyl bromide (FNB-Br) as a cysteine alkylating agent in proteomics workflows.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Incomplete or No Alkylation of Cysteine Residues
-
Possible Cause: Suboptimal reaction conditions, degraded reagent, or insufficient reduction of disulfide bonds.
-
Solutions:
-
Optimize Reaction Conditions: Ensure the pH of the reaction buffer is between 7.5 and 8.5 for efficient alkylation. The reaction is typically carried out in the dark for 30-60 minutes at room temperature. Elevated temperatures can lead to an increase in by-products.[1]
-
Use Fresh Reagent: this compound can be sensitive to light and moisture. Prepare FNB-Br solutions fresh just before use.
-
Ensure Complete Reduction: Complete reduction of disulfide bonds is critical for successful alkylation. Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 5-10 mM) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate at an appropriate temperature (e.g., 56°C for DTT) for 30-60 minutes prior to adding FNB-Br.
-
Increase Reagent Concentration: If incomplete alkylation persists, a stepwise increase in the FNB-Br concentration may be necessary. However, be aware that higher concentrations can increase the risk of off-target modifications.[2]
-
Problem 2: Off-Target Alkylation (Modification of other amino acids)
-
Possible Cause: High concentration of FNB-Br, extended reaction times, or a reaction pH that is too high. Benzyl bromides can react with other nucleophilic amino acid residues.[1]
-
Solutions:
-
Optimize FNB-Br Concentration: Use the lowest effective concentration of FNB-Br that achieves complete cysteine alkylation. This may require empirical testing.
-
Control Reaction Time and Temperature: Adhere to the recommended reaction time (e.g., 30-60 minutes) and temperature (room temperature).
-
Maintain Optimal pH: Strictly maintain the reaction pH between 7.5 and 8.5. Higher pH values can increase the reactivity of other nucleophilic side chains, such as lysine.
-
Quench the Reaction: After the desired incubation time, quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to consume excess FNB-Br.
-
Problem 3: Poor Solubility of FNB-Br
-
Possible Cause: this compound is a hydrophobic molecule and may have limited solubility in aqueous buffers.
-
Solutions:
-
Use a Co-solvent: Prepare a concentrated stock solution of FNB-Br in an organic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with protein stability and downstream analysis.
-
Problem 4: Sample Precipitation After Adding FNB-Br
-
Possible Cause: The addition of an organic solvent (from the FNB-Br stock solution) or the reagent itself may cause protein precipitation.
-
Solutions:
-
Minimize Organic Solvent: Add the FNB-Br stock solution to the reaction mixture slowly while vortexing to ensure rapid mixing and minimize local high concentrations of the organic solvent.
-
Optimize Buffer Composition: Ensure the buffer contains sufficient denaturants (e.g., urea or guanidine hydrochloride) to maintain protein solubility throughout the reduction and alkylation steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in proteomics?
A1: this compound is used as a chemical reagent for the alkylation of cysteine residues in proteins. This modification is a crucial step in many proteomics workflows to prevent the reformation of disulfide bonds after reduction, ensuring proteins are fully denatured and accessible to proteolytic enzymes for digestion.
Q2: What is the mass modification introduced by this compound on a cysteine residue?
A2: The reaction of this compound with a cysteine thiol group results in the formation of a stable thioether bond. The monoisotopic mass of the 4-fluoro-3-nitrobenzyl group (C₇H₅FNO₂) is 154.0298 Da. The reaction involves the loss of HBr. Therefore, the net mass addition to the cysteine residue is 153.0220 Da.
Q3: What are the potential side reactions of this compound?
A3: Like other alkylating agents, FNB-Br can potentially react with other nucleophilic amino acid side chains, particularly at higher pH values or concentrations. Potential off-targets include the N-terminus of the protein, and the side chains of lysine, histidine, methionine, aspartic acid, and glutamic acid.[3] Benzyl groups have also been reported to cause side reactions with tyrosine and aspartic acid residues under certain conditions.[4]
Q4: How should this compound be stored?
A4: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent degradation from moisture and light. Always refer to the manufacturer's instructions for specific storage recommendations.
Q5: Is this compound hazardous?
A5: Yes, this compound is a hazardous chemical. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Standard Protocol for Protein Reduction and Alkylation using FNB-Br
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a buffer containing a denaturant, such as 6 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0.
-
-
Reduction of Disulfide Bonds:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the sample at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteine Residues:
-
Prepare a fresh 200 mM stock solution of this compound in acetonitrile (ACN).
-
Add the FNB-Br stock solution to the protein sample to a final concentration of 20 mM. It is crucial to perform this step in the dark to prevent photodegradation of the reagent.
-
Incubate the reaction mixture for 45 minutes at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench any unreacted FNB-Br.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Clean-up:
-
Proceed with buffer exchange or protein precipitation (e.g., acetone precipitation) to remove the denaturant, reducing agent, and excess alkylating agent before enzymatic digestion.
-
Data Presentation
Table 1: Comparison of Common Cysteine Alkylating Agents
| Alkylating Agent | Mass Shift (Monoisotopic) | Advantages | Disadvantages |
| This compound | +153.0220 Da | Potentially useful for specific applications requiring this modification. | Limited literature in proteomics, potential for off-target reactions. |
| Iodoacetamide (IAA) | +57.0215 Da | Widely used, well-characterized.[3] | Can cause off-target modifications of Met, Lys, His.[3] |
| Chloroacetamide (CAA) | +57.0215 Da | Less reactive than IAA, leading to fewer off-target modifications. | Slower reaction kinetics compared to IAA. |
| N-ethylmaleimide (NEM) | +125.0477 Da | Highly specific for thiols at neutral pH. | Larger mass modification, can be less stable. |
Visualizations
References
- 1. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Impact of pH on 4-Fluoro-3-nitrobenzyl bromide reactivity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reactivity and stability of 4-fluoro-3-nitrobenzyl bromide. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: How does pH affect the reactivity of this compound in nucleophilic substitution reactions?
A2: The pH of the reaction medium can have a dual impact on the reactivity of this compound with nucleophiles.
-
Deprotonation of Nucleophiles: For many nucleophiles (e.g., phenols, thiols, amines), a basic pH is required to deprotonate them, thereby increasing their nucleophilicity and promoting the desired substitution reaction.
-
Competing Hydrolysis: However, at high pH, the increased concentration of hydroxide ions can lead to a competing hydrolysis reaction, where the benzyl bromide is converted to the corresponding benzyl alcohol. This side reaction will reduce the yield of the desired product.
Therefore, optimizing the pH is a critical step in reactions involving this compound to maximize the yield of the desired product while minimizing hydrolysis.
Q3: What are the expected degradation products of this compound at different pH values?
A3: The primary degradation product of this compound in aqueous media across a range of pH values is expected to be 4-fluoro-3-nitrobenzyl alcohol, formed through hydrolysis. Under strongly basic conditions, further degradation or side reactions may occur, although specific pathways for this compound have not been detailed in the available literature. It is also possible for elimination reactions to occur under strongly basic and hindered conditions, though this is generally less favorable for benzyl halides.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptoms:
-
The starting material (this compound) is consumed, but the yield of the desired product is low.
-
A significant amount of a more polar byproduct is observed by TLC or LC-MS analysis, likely 4-fluoro-3-nitrobenzyl alcohol.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| pH is too high, leading to excessive hydrolysis. | Lower the pH of the reaction mixture. If a base is required to deprotonate the nucleophile, consider using a weaker base or a non-aqueous solvent system. A pH titration of the nucleophile can help determine the minimum pH required for sufficient deprotonation. |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous, especially when working under basic conditions. |
| Reaction temperature is too high. | High temperatures can accelerate the rate of hydrolysis more than the desired substitution. Try running the reaction at a lower temperature for a longer period. |
Issue 2: Instability of this compound During Workup
Symptoms:
-
The desired product is formed in the reaction mixture (confirmed by in-process analysis), but is lost during aqueous workup or purification.
-
The appearance of 4-fluoro-3-nitrobenzyl alcohol in the final product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Aqueous workup is performed at a basic pH. | Neutralize the reaction mixture to a pH of 7 or slightly acidic before performing an aqueous extraction. |
| Prolonged contact with aqueous basic solutions. | Minimize the time the compound is in contact with aqueous basic solutions during workup. Perform extractions quickly and efficiently. |
Data Presentation
While specific kinetic data for the pH-dependent degradation of this compound is not available in the reviewed literature, the following table provides a qualitative summary of the expected stability based on the general behavior of substituted benzyl bromides.
Table 1: Expected Qualitative Stability of this compound at Different pH Values
| pH Range | Expected Stability | Primary Degradation Pathway |
| 1-3 (Strongly Acidic) | High | Minimal hydrolysis |
| 4-6 (Weakly Acidic) | High | Slow hydrolysis |
| 7 (Neutral) | Moderate | Hydrolysis |
| 8-10 (Weakly Basic) | Low | Base-catalyzed hydrolysis |
| 11-14 (Strongly Basic) | Very Low | Rapid base-catalyzed hydrolysis |
Experimental Protocols
Protocol for Determining the pH-Rate Profile of this compound Hydrolysis
This protocol outlines a general method for determining the rate of hydrolysis of this compound as a function of pH.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1 to 13). Use buffers with known stability and minimal reactivity (e.g., phosphate, borate, citrate).
-
Ensure the ionic strength of all buffer solutions is constant by adding a salt like KCl.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.
-
-
Kinetic Runs:
-
In a temperature-controlled vessel, add a known volume of the buffer solution.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
-
Analysis:
-
Quench the reaction in the aliquots immediately, if necessary (e.g., by adding a strong acid for basic samples).
-
Analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The appearance of the degradation product, 4-fluoro-3-nitrobenzyl alcohol, can also be monitored.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs) for the hydrolysis at that pH.
-
Create a pH-rate profile by plotting log(k_obs) versus pH.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for determining the pH-rate profile.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Head-to-Head Battle of Cysteine Modifiers: 4-Fluoro-3-nitrobenzyl bromide vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in protein modification, the choice of a suitable reagent for targeting cysteine residues is a critical decision. This guide provides a comprehensive comparison of two such reagents: 4-Fluoro-3-nitrobenzyl bromide (FNBB) and the widely-used Iodoacetamide (IAM). This objective analysis, supported by available experimental data and detailed protocols, will assist in selecting the optimal reagent for specific research applications.
Cysteine, with its nucleophilic thiol group, is a common target for selective protein modification. Alkylating agents are frequently employed to form stable covalent bonds with this residue, preventing disulfide bond formation and enabling the attachment of probes or other moieties. Iodoacetamide has long been a staple in this field, while benzyl halides like FNBB represent an alternative class of reagents. This guide will delve into the characteristics, performance, and experimental considerations for both.
At a Glance: Key Performance Characteristics
| Feature | This compound (FNBB) | Iodoacetamide (IAM) |
| Chemical Class | Benzyl Halide | Haloacetamide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Primary Target | Cysteine (Thiol group) | Cysteine (Thiol group) |
| Reported Reactivity | Generally reactive towards nucleophiles | Well-established high reactivity with thiols |
| Specificity | Information not widely available | High for cysteine at controlled pH; can react with other residues at higher concentrations or pH |
| Adduct Stability | Expected to form a stable thioether bond | Forms a stable S-carboxyamidomethyl cysteine adduct |
| Common Applications | Limited specific data for cysteine modification | Protein alkylation, peptide mapping, inhibitor of deubiquitinases |
Delving into the Chemistry: Reaction Mechanisms
Both this compound and iodoacetamide react with the deprotonated thiol group of a cysteine residue (thiolate) via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen (bromine or iodine), leading to the displacement of the halide ion and the formation of a stable thioether bond.
Reaction mechanisms of FNBB and IAM with cysteine.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are generalized protocols for cysteine modification using FNBB and a well-established protocol for iodoacetamide.
Protocol for Cysteine Modification with this compound (General)
Note: A specific, validated protocol for the use of FNBB for cysteine modification in proteins is not widely available in the reviewed literature. The following is a general guideline based on the principles of alkylating agents.
-
Protein Preparation: Ensure the protein sample is in a suitable buffer, typically at a pH between 7.0 and 8.5 to favor the thiolate form of cysteine. The protein should be reduced to ensure free thiol groups are available. This can be achieved by incubation with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Removal of Reducing Agent: If DTT was used, it must be removed prior to the addition of FNBB, as it will react with the alkylating agent. This can be done using dialysis, desalting columns, or buffer exchange. TCEP does not need to be removed if used in stoichiometric amounts relative to the cysteine residues.
-
FNBB Reagent Preparation: Prepare a fresh stock solution of FNBB in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Alkylation Reaction: Add the FNBB stock solution to the protein sample. The final concentration of FNBB should be in molar excess to the concentration of cysteine residues. The reaction is typically carried out in the dark to prevent photodegradation of the reagent.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified period, which may range from 30 minutes to several hours. The optimal time should be determined empirically.
-
Quenching the Reaction: The reaction can be quenched by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to consume any unreacted FNBB.
-
Removal of Excess Reagent: Excess reagent and byproducts can be removed by dialysis, desalting columns, or precipitation of the protein.
-
Verification of Modification: The extent of modification can be verified by techniques such as mass spectrometry, which will show a characteristic mass shift upon successful alkylation.
Protocol for Cysteine Modification with Iodoacetamide
This protocol is a well-established method for the alkylation of cysteine residues in proteins.
-
Protein Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine-HCl or 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, typically DTT to a final concentration of 5-10 mM.
-
Incubate at 37°C or 56°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in the same buffer). Iodoacetamide is light-sensitive, so prepare the solution fresh and keep it in the dark.
-
Add the iodoacetamide solution to the reduced protein sample to a final concentration that is in slight molar excess over the DTT (e.g., 20-25 mM). This ensures that all free thiols are alkylated.
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding DTT or β-mercaptoethanol to scavenge any remaining iodoacetamide.
-
Remove excess reagents and denaturants by dialysis, buffer exchange using a desalting column, or protein precipitation followed by resolubilization in a suitable buffer for downstream applications.
-
-
Confirmation of Alkylation:
-
Confirm the modification by mass spectrometry. The mass of each cysteine residue will increase by 57.02 Da upon carboxyamidomethylation.
-
Performance Comparison
A direct, data-driven comparison of FNBB and iodoacetamide is challenging due to the limited availability of studies specifically detailing the use of FNBB for cysteine modification. However, we can infer some performance aspects based on the chemical nature of the compounds and the extensive data on iodoacetamide.
Reactivity
Iodoacetamide is known for its high reactivity towards cysteine thiols, especially at a slightly alkaline pH where the thiol group is deprotonated. The reactivity of benzyl bromides, including FNBB, is also generally high towards nucleophiles. The presence of a nitro group and a fluorine atom on the benzene ring of FNBB can influence its electrophilicity and, consequently, its reaction rate. However, without direct kinetic data, a quantitative comparison of reactivity is not possible.
Specificity
Iodoacetamide exhibits good specificity for cysteine residues at a controlled pH (around 7.0-8.5). However, at higher pH values or with a large excess of the reagent, it can also react with other nucleophilic amino acid side chains, such as lysine, histidine, and methionine. The specificity of FNBB for cysteine over other nucleophilic residues in a protein context has not been extensively documented.
Stability of the Adduct
Both FNBB and iodoacetamide form stable thioether bonds with cysteine residues. The S-carboxyamidomethyl cysteine adduct formed by iodoacetamide is known to be stable under the conditions typically used for protein analysis, including mass spectrometry. The S-nitrobenzyl linkage formed by p-nitrobenzyl bromide (a related compound) has been shown to be stable to acidic conditions, suggesting that the adduct formed by FNBB would also be stable.
Logical Workflow for Reagent Selection
The choice between FNBB and iodoacetamide, or any other cysteine-modifying reagent, should be guided by the specific requirements of the experiment. The following workflow can aid in this decision-making process.
Workflow for selecting a cysteine modification reagent.
Conclusion
Iodoacetamide remains the gold standard for many cysteine modification applications due to its well-documented reactivity, specificity, and the stability of its adduct. A wealth of literature provides robust and optimized protocols for its use in a wide range of contexts.
This compound, as a representative of benzyl halides, presents a theoretically viable alternative. However, the lack of specific, published experimental data on its performance in cysteine modification makes it a higher-risk, higher-effort choice. Researchers opting for FNBB would need to invest in significant optimization and validation to characterize its reactivity, specificity, and the stability of the resulting protein conjugate.
For most standard applications where a reliable and well-understood method is required, iodoacetamide is the recommended choice. For exploratory studies or when the specific properties of the nitrobenzyl group are desired for downstream applications, FNBB could be considered, with the caveat that substantial protocol development will be necessary. As with any chemical modification of proteins, careful characterization of the final product is essential to ensure the desired outcome has been achieved.
A Comparative Analysis of the Reactivity of 4-Fluoro-3-nitrobenzyl bromide and 4-nitrobenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both 4-Fluoro-3-nitrobenzyl bromide and 4-nitrobenzyl bromide are activated towards nucleophilic substitution at the benzylic carbon due to the presence of electron-withdrawing nitro groups. Nucleophilic attack, typically proceeding via an S(_N)2 mechanism for these primary benzyl bromides, is sensitive to the electronic environment of the benzene ring. The additional fluorine atom in this compound, positioned meta to the benzyl bromide moiety, is expected to further enhance its reactivity compared to 4-nitrobenzyl bromide. This heightened reactivity stems from the cumulative electron-withdrawing inductive effects of both the nitro and fluoro substituents, which increase the electrophilicity of the benzylic carbon.
Data Presentation: A Semi-Quantitative Comparison
To semi-quantitatively estimate the electronic influence of the substituents on the reaction center, we can consider the Hammett substituent constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value corresponds to a stronger electron-withdrawing effect. For S(_N)2 reactions of benzyl derivatives, a positive reaction constant (ρ) is generally observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the partial negative charge that develops on the leaving group in the transition state.
While specific kinetic data for these exact reactants is unavailable, the Hammett constants provide a reliable basis for a reactivity forecast.
| Compound | Substituents | Position Relative to CH₂Br | Relevant Hammett Constants | Predicted Effect on S(_N)2 Reactivity |
| 4-nitrobenzyl bromide | -NO₂ | para | σ(_p)-NO₂ = +0.78[1][2] | Strong activation due to the potent electron-withdrawing nature of the nitro group. |
| This compound | -F-NO₂ | metameta | σ(_m)-F = +0.34[1]σ(_m)-NO₂ = +0.71[2] | Very strong activation due to the additive electron-withdrawing inductive effects of both the fluorine and nitro groups. |
The combined inductive effect of a meta-fluoro and a meta-nitro group is anticipated to render the benzylic carbon of this compound more electron-deficient and thus more susceptible to nucleophilic attack than that of 4-nitrobenzyl bromide, which is influenced by a single para-nitro group.
Experimental Protocols
To empirically determine and compare the reaction rates, a standardized kinetic experiment is necessary. The following is a detailed methodology for a representative S(_N)2 reaction, which can be applied to both this compound and 4-nitrobenzyl bromide.
Objective: To determine the second-order rate constant for the reaction of this compound and 4-nitrobenzyl bromide with a common nucleophile (e.g., thiophenol).
Materials:
-
This compound
-
4-nitrobenzyl bromide
-
Thiophenol (nucleophile)
-
A suitable polar aprotic solvent (e.g., Acetonitrile, HPLC grade)
-
A non-nucleophilic base (e.g., 2,6-lutidine) to trap the HBr byproduct
-
Thermostated reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 4-nitrobenzyl bromide, thiophenol, and 2,6-lutidine in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), equilibrate a solution of the benzyl bromide (either this compound or 4-nitrobenzyl bromide) and 2,6-lutidine in acetonitrile.
-
Initiate the reaction by adding a known volume of the thiophenol stock solution. The concentrations should be chosen such that the reaction proceeds at a measurable rate.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining benzyl bromide or the formed product at each time point. The HPLC method should be validated for linearity, accuracy, and precision.
-
-
Data Analysis:
-
Since the reaction is expected to be second-order (first-order in benzyl bromide and first-order in thiophenol), the data can be analyzed using the integrated rate law for a second-order reaction:
1/[A]_t = kt + 1/[A]_0
where:
-
[A]_t is the concentration of the benzyl bromide at time t
-
[A]_0 is the initial concentration of the benzyl bromide
-
k is the second-order rate constant
-
-
A plot of 1/[A]_t versus time should yield a straight line with a slope equal to the rate constant, k.
-
The experiment should be repeated for both this compound and 4-nitrobenzyl bromide under identical conditions to ensure a valid comparison of their rate constants.
-
Mandatory Visualization
Caption: Factors influencing the SN2 reactivity of the compared benzyl bromides.
Conclusion
Based on the principles of physical organic chemistry and the analysis of Hammett constants, This compound is predicted to be more reactive than 4-nitrobenzyl bromide in S(_N)2 reactions . The additive electron-withdrawing inductive effects of the meta-fluoro and meta-nitro substituents in this compound create a more electrophilic benzylic carbon, thereby accelerating the rate of nucleophilic attack. For definitive quantitative comparison, the experimental protocol outlined in this guide should be performed to determine the respective second-order rate constants. This information is crucial for researchers in selecting the appropriate reagent to optimize reaction conditions and achieve desired synthetic outcomes in drug discovery and development.
References
A Comparative Guide to Amino Acid Derivatization Reagents: Alternatives to 4-Fluoro-3-nitrobenzyl bromide
For researchers, scientists, and drug development professionals engaged in amino acid analysis, the selection of an appropriate derivatization reagent is paramount for achieving accurate and sensitive quantification. While 4-Fluoro-3-nitrobenzyl bromide has its applications, a diverse array of alternative reagents offers distinct advantages in terms of reaction efficiency, derivative stability, and compatibility with modern analytical platforms like High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or fluorescence detectors. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal derivatization strategy for your research needs.
Performance Comparison of Amino Acid Derivatization Reagents
The choice of a derivatization reagent significantly impacts the sensitivity, reliability, and throughput of amino acid analysis. The following table summarizes the key performance characteristics of several widely used alternatives to this compound.
| Reagent | Reaction Time | Reaction Temperature | Optimal pH | Derivative Stability | Detection Method | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Phenylisothiocyanate (PITC) | 5 - 20 minutes | Room Temperature | Alkaline | Stable for several days refrigerated | UV (254 nm) | Picomole range | Reacts with primary and secondary amines; volatile reagent allows for easy removal of excess.[1] | Lengthy sample preparation; potential for interference from reagent byproducts.[1][2] |
| Marfey's Reagent (FDAA) | 60 - 90 minutes | 30 - 40°C | Alkaline (e.g., NaHCO3) | Stable | UV (340 nm) | Nanomole range | Excellent for chiral separation of D- and L-amino acids.[3] | Longer reaction time compared to some other reagents.[3] |
| o-Phthalaldehyde (OPA) | ~1 minute | Room Temperature | Alkaline (~pH 9.9) | Less stable, requires immediate analysis or stabilization | Fluorescence (Ex: 340 nm, Em: 455 nm) | Femtomole to Picomole range[4] | Very fast reaction; high sensitivity. | Does not react with secondary amines (e.g., proline) without an additional oxidation step; derivatives can be unstable.[4][5] |
| Fluorescamine | < 1 minute | Room Temperature | Alkaline (pH 9.0) | Product can be unstable with some reagents.[6] | Fluorescence (Ex: ~390 nm, Em: ~475 nm) | Picomole range | Extremely rapid reaction; reagent itself is non-fluorescent, reducing background noise.[2][6] | Only reacts with primary amines; fluorescent product stability can be a concern.[2][6] |
| Dansyl Chloride | 30 - 120 minutes | 38 - 80°C | Alkaline (pH 9.5 - 10.5) | Stable | Fluorescence or UV | Picomole range | Reacts with both primary and secondary amines; stable derivatives.[7] | Slow reaction time; excess reagent can interfere with analysis.[2][7][8] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | ~10 minutes | 55°C | Alkaline (pH 8.2 - 10.0) | Highly stable | Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (254 nm) | Picomole range | Reacts with primary and secondary amines; stable derivatives; excess reagent does not interfere.[9][10][11] | Requires heating step.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful amino acid derivatization. Below are methodologies for several of the compared reagents.
Phenylisothiocyanate (PITC) Derivatization Protocol
This protocol is adapted from established methods for the pre-column derivatization of amino acids for HPLC analysis.[1][13][14]
Materials:
-
Amino acid standards or hydrolyzed sample
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3, v/v/v/v)
-
Phenylisothiocyanate (PITC)
-
Vacuum centrifuge/evaporator
-
HPLC system with UV detector
Procedure:
-
Dry the amino acid sample (e.g., 10 µL of standard solution) in a microcentrifuge tube using a vacuum evaporator.
-
Dissolve the dried residue in 100 µL of Coupling Solution.
-
Add 5 µL of PITC to the solution.
-
Vortex the mixture and incubate at room temperature for 5-10 minutes.
-
Evaporate the sample to dryness under high vacuum to remove excess reagent and solvents.
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., 0.05 M ammonium acetate) for HPLC analysis.
Marfey's Reagent (FDAA) Derivatization Protocol for Chiral Analysis
This protocol is designed for the derivatization of amino acids with Marfey's reagent to form diastereomers for chiral separation by HPLC.[3][15][16][17][18]
Materials:
-
Amino acid standards (D- and L-isomers) or sample hydrolysate (50 mM solution)
-
1% (w/v) Marfey's reagent (FDAA) in acetone
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
To 50 µL of the amino acid solution (2.5 micromoles) in a microcentrifuge tube, add 100 µL of 1% FDAA in acetone (3.6 micromoles).
-
Add 20 µL of 1 M NaHCO₃.
-
Mix the contents thoroughly and heat at 40°C for 1 hour with occasional mixing.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample can be directly injected or diluted with the mobile phase for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol outlines a rapid pre-column derivatization method for primary amino acids using OPA.[5][19][20]
Materials:
-
Amino acid standards or sample solution
-
Borate buffer (0.4 M, pH 9.9)
-
OPA reagent solution: Dissolve 10 mg of OPA in 1 mL of methanol, then add 2 mL of borate buffer and 54 µL of 2-mercaptoethanol (or other thiol). Prepare fresh daily.
-
HPLC system with a fluorescence detector
Procedure:
-
In a sample vial, mix 50 µL of the amino acid sample with the OPA derivatization reagent. The optimal volume ratio of sample to reagent should be determined, but a 5:3 ratio is often effective.[20]
-
Vortex the mixture for 30-60 seconds at room temperature.
-
Immediately inject the derivatized sample onto the HPLC system. Due to the limited stability of the OPA derivatives, automated derivatization just prior to injection is recommended for optimal reproducibility.[21]
Experimental Workflows
Visualizing the experimental workflow can provide a clear overview of the entire process from sample preparation to data analysis.
Caption: General workflow for amino acid analysis using pre-column derivatization.
Logical Relationship of Reagent Selection Criteria
The selection of an appropriate derivatization reagent is a multifactorial decision. The following diagram illustrates the key considerations and their interdependencies.
Caption: Key factors influencing the selection of an amino acid derivatization reagent.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. ovid.com [ovid.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4.5. Determination of the Absolute Configurations of Amino Acids in MAAs by the Advanced Marfey’s Method Using LC-MS [bio-protocol.org]
- 19. interchim.fr [interchim.fr]
- 20. academic.oup.com [academic.oup.com]
- 21. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 4-Fluoro-3-nitrobenzyl Bromide for Cysteine Residues: A Comparative Guide
For researchers in proteomics, drug development, and chemical biology, the selective modification of amino acid residues is a cornerstone of experimental design. Cysteine, with its unique nucleophilic thiol group, is a frequent target for such modifications. 4-Fluoro-3-nitrobenzyl bromide (FNBB) is an electrophilic reagent employed for the alkylation of cysteine residues. This guide provides a framework for validating the specificity of FNBB for cysteine, comparing its reactivity profile with other common cysteine-modifying reagents, and offers detailed experimental protocols for researchers to perform this validation in their own laboratories.
Comparison of Cysteine-Modifying Reagents
The ideal cysteine-modifying reagent should exhibit high reactivity towards the cysteine thiol under physiological conditions while demonstrating minimal off-target reactions with other nucleophilic amino acid side chains, such as those of lysine, histidine, and tyrosine. The following table summarizes the general characteristics of FNBB in comparison to other widely used cysteine-modifying reagents.
| Reagent | Chemical Class | Primary Target | Reaction Mechanism | Known Off-Targets | Relative Reactivity (General) |
| This compound (FNBB) | Benzyl Halide | Cysteine | SN2 Alkylation | Lysine, Histidine, Tyrosine | Moderate |
| Iodoacetamide (IAM) | Haloacetamide | Cysteine | SN2 Alkylation | Lysine, Histidine, Methionine | High |
| N-Ethylmaleimide (NEM) | Maleimide | Cysteine | Michael Addition | Lysine, Histidine | Very High |
| 4-Vinylpyridine | Vinylpyridine | Cysteine | Michael Addition | Lysine, Histidine | Moderate |
Experimental Protocols
To empirically determine the specificity of FNBB, a series of quantitative experiments are required. The following protocols outline a workflow for assessing the reactivity of FNBB with key amino acids, both as free molecules and within the context of a model peptide.
Protocol 1: Competitive Reaction Kinetics with Free Amino Acids
This experiment aims to determine the relative reaction rates of FNBB with N-acetylated amino acids as mimics of amino acids in a peptide chain.
Materials:
-
This compound (FNBB)
-
N-acetyl-L-cysteine (NAC)
-
N-acetyl-L-lysine (NAL)
-
N-acetyl-L-histidine (NAH)
-
N-acetyl-L-tyrosine (NAY)
-
Reaction Buffer: 50 mM HEPES, pH 7.4
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of FNBB, NAC, NAL, NAH, and NAY in acetonitrile.
-
Reaction Mixtures: In separate microcentrifuge tubes, prepare reaction mixtures containing 100 µM of each N-acetylated amino acid in the reaction buffer.
-
Initiate Reaction: Add FNBB to each tube to a final concentration of 100 µM.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of each reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
LC-MS Analysis: Analyze the quenched samples by reverse-phase liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of unreacted N-acetylated amino acid and the formation of the FNBB-adduct.
-
Data Analysis: Calculate the second-order rate constants for the reaction of FNBB with each amino acid.
Protocol 2: Specificity Profiling on a Model Peptide
This protocol assesses the modification of a model peptide containing multiple potentially reactive residues to determine site-specificity.
Materials:
-
Model Peptide (e.g., AC-KYCH-NH2)
-
This compound (FNBB)
-
Reaction Buffer: 50 mM HEPES, pH 7.4
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Dissolve the model peptide in the reaction buffer to a final concentration of 100 µM.
-
FNBB Addition: Add FNBB to a final concentration of 1 mM (10-fold excess).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution.
-
LC-MS/MS Analysis: Analyze the sample using LC-MS/MS to identify the sites of modification on the peptide.
-
Data Analysis: Determine the percentage of modification at the cysteine residue versus other potential sites (lysine, tyrosine, histidine).
Visualizing Experimental Workflows and Reaction Mechanisms
To further clarify the experimental design and underlying chemical principles, the following diagrams are provided.
A Comparative Analysis of 4-Fluoro-3-nitrobenzyl Bromide and Other Thiol-Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), particularly under the widely adopted Fmoc/tBu strategy, the selection of an appropriate side-chain protecting group for cysteine residues is a critical determinant of synthetic success. The nucleophilic nature of the cysteine thiol necessitates robust protection to prevent undesirable side reactions, such as oxidation and alkylation. Furthermore, for peptides containing multiple disulfide bonds, an orthogonal protection scheme is paramount for directing regioselective disulfide bond formation. This guide provides a comprehensive comparison of the 4-Fluoro-3-nitrobenzyl (FNB) protecting group with other commonly employed thiol-protecting groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The 4-Fluoro-3-nitrobenzyl group belongs to the family of nitrobenzyl-based protecting groups, which are renowned for their photolabile nature. This property offers a distinct layer of orthogonality, allowing for their removal under specific light irradiation, which is orthogonal to the acidic and basic conditions used for standard Fmoc-SPPS. This guide will compare the FNB group, by extension of the properties of its close analogs like the p-nitrobenzyl (pNB) and o-nitrobenzyl (oNB) groups, against conventional acid-labile and other specialized protecting groups.
Data Presentation: A Comparative Overview of Thiol-Protecting Groups
The choice of a protecting group is governed by its cleavage conditions, stability throughout the synthesis, and its compatibility with other protecting groups. The following tables summarize the key characteristics of the 4-Fluoro-3-nitrobenzyl group in the context of other widely used thiol-protecting groups.
Table 1: Comparison of Cleavage Conditions and Orthogonality
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality and Key Features |
| 4-Fluoro-3-nitrobenzyl | FNB | Photolysis (UVA light, e.g., 350-365 nm) in a suitable solvent. | Orthogonal to acid- and base-labile groups. Allows for spatiotemporal control of deprotection. Stable to standard Fmoc-SPPS conditions. |
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). | Cleaved during final peptide-resin cleavage. Cost-effective for routine synthesis of peptides with free thiols. |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), or Silver trifluoromethanesulfonate (AgOTf). | Stable to TFA, allowing for purification of the protected peptide before disulfide formation. Orthogonal to Trt, Mmt, and tBu. |
| tert-Butyl | tBu | Strong acids (e.g., HF) or specific reagents like TMSBr/TFA. | Highly stable to standard TFA cleavage. Useful for complex orthogonal protection schemes. |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-2% TFA in DCM). | Highly acid-labile, enabling selective on-resin deprotection. Orthogonal to Trt, Acm, and tBu. |
| Nitrodibenzofuran | NDBF | Photolysis (365 nm or two-photon excitation at 800 nm). | High cleavage efficiency with minimal side reactions. Superior two-photon cross-section compared to other photolabile groups.[1] |
Table 2: Performance Characteristics and Potential Side Reactions
| Protecting Group | Propensity for Racemization | Stability to Piperidine | Stability to TFA | Common Side Reactions/Considerations |
| 4-Fluoro-3-nitrobenzyl (FNB) | Low (similar to other nitrobenzyl groups) | Stable | Stable | Photolysis byproducts may need to be scavenged. Requires specialized photoreactor equipment. |
| Trityl (Trt) | Moderate to High, especially at C-terminus.[2] | Stable | Labile | Can be prone to re-attachment to the thiol if not properly scavenged. May cause aggregation. |
| Acetamidomethyl (Acm) | Low | Stable | Stable | Cleavage often involves toxic heavy metals (e.g., mercury). Iodine-mediated cleavage can lead to side reactions. |
| tert-Butyl (tBu) | Low | Stable | Highly Stable | Requires harsh cleavage conditions that may not be suitable for all peptides. |
| 4-Methoxytrityl (Mmt) | Low | Stable | Highly Labile | Premature cleavage can occur with repeated exposure to even mild acids. |
| Nitrodibenzofuran (NDBF) | Low | Stable | Stable | Synthesis of the protected amino acid can be complex.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting groups. Below are representative protocols for the incorporation of a protected cysteine residue and for the cleavage of both a standard acid-labile group and a photolabile group.
Protocol 1: Standard Coupling of Fmoc-Cys(Trt)-OH in Fmoc-SPPS
Objective: To incorporate a Trityl-protected cysteine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine.
-
Fmoc-Cys(Trt)-OH.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Washing solvents: DMF, Dichloromethane (DCM).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: Photolytic Cleavage of a Nitrobenzyl-Protected Cysteine
Objective: To selectively deprotect a cysteine residue protected with a photolabile nitrobenzyl-type group (e.g., FNB) on a resin-bound peptide.
Materials:
-
Peptide-resin containing a Cys(FNB) residue.
-
Photolysis buffer (e.g., DMF or a buffered aqueous solution, pH 7.2, with a scavenger like 1,4-dithiothreitol (DTT) if needed).
-
Photoreactor equipped with a UVA lamp (e.g., 365 nm).
-
Nitrogen source for deoxygenation.
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen photolysis buffer in a quartz reaction vessel.
-
Deoxygenation: Bubble nitrogen through the resin suspension for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the chromophore.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with UVA light (e.g., 365 nm) while maintaining a gentle nitrogen stream and constant stirring. The irradiation time will depend on the specific protecting group, the peptide sequence, and the lamp intensity (typically ranging from 30 minutes to several hours).[3]
-
Monitoring: Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving a sample with TFA, and analyzing by HPLC-MS.
-
Washing: Once deprotection is complete, drain the photolysis buffer and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for subsequent reactions, such as on-resin disulfide bond formation.
Protocol 3: Final Cleavage and Deprotection (TFA-based)
Objective: To cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Trt).
Materials:
-
Dried peptide-resin.
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether.
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Slowly add the filtrate to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the peptide.
-
Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times and then dry the crude peptide under vacuum.
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key concepts and workflows.
References
A Comparative Guide to Quantitative Cysteine Labeling: Evaluating 4-Fluoro-3-nitrobenzyl bromide Against Established Reagents
For researchers, scientists, and drug development professionals, the precise quantification of cysteine residues is crucial for understanding protein function, structure, and the impact of post-translational modifications. This guide provides a comparative analysis of 4-Fluoro-3-nitrobenzyl bromide as a potential reagent for quantitative cysteine labeling, juxtaposed with the performance of well-established alternatives such as iodoacetamide and maleimide derivatives. The information presented is based on established chemical principles and available data for analogous compounds, as direct experimental data for this compound in this specific application is not widely available in current scientific literature.
Introduction to Cysteine Labeling
Cysteine, with its nucleophilic thiol group, is a primary target for chemical modification in proteins. The specific and quantitative labeling of cysteine residues is fundamental to various applications in proteomics, including the study of redox signaling, drug-target engagement, and the characterization of protein structure. The ideal labeling reagent should exhibit high reactivity and specificity towards cysteine thiols under physiological conditions, form a stable covalent bond, and possess features that facilitate detection and quantification, such as an isotopic or fluorescent tag.
Reagent Comparison: A Data-Driven Overview
While direct quantitative data for this compound in cysteine labeling is limited, its reactivity can be inferred from the known chemistry of benzyl bromides. Benzyl halides are known to react with nucleophiles like thiols via an S\textsubscript{N}2 mechanism. The presence of an electron-withdrawing nitro group on the aromatic ring is expected to enhance the electrophilicity of the benzylic carbon, thus promoting the reaction with cysteine thiols. The fluorine atom can serve as a useful tag for ¹⁹F NMR studies or as a mass spectrometry marker.
Here, we compare the inferred characteristics of this compound with two widely used classes of cysteine labeling reagents: haloacetamides (represented by iodoacetamide) and maleimides.
| Feature | This compound (Inferred) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | S\textsubscript{N}2 Alkylation | S\textsubscript{N}2 Alkylation | Michael Addition |
| Reaction pH | Neutral to slightly alkaline | Optimal at pH 7.5-8.5[1] | Optimal at pH 6.5-7.5[2] |
| Reaction Speed | Moderate to Fast | Moderate[3] | Fast[3][4] |
| Specificity for Cysteine | High, potential for off-target reactions with other nucleophiles (e.g., Lys, His) at higher pH. | High, but known to react with Met, Lys, and His at higher pH and concentrations.[5] | Generally higher than IAM, with fewer reported side reactions.[6] |
| Bond Stability | Stable thioether bond | Stable thioether bond | Stable thioether bond, but can undergo hydrolysis at high pH. |
| Quantitative Application | Potential for ¹⁹F NMR and MS-based quantification. | Widely used in isotopic forms (e.g., ¹³C, ²H) for quantitative proteomics (ICAT).[7][8] | Used in isotopic forms (e.g., d5-NEM) for quantitative redox proteomics. |
| Advantages | Fluorine tag for specific detection methods. Electron-withdrawing groups suggest good reactivity. | Well-characterized, extensive literature and protocols available. | High reactivity and specificity at near-neutral pH. |
| Limitations | Lack of direct experimental data and established protocols. Potential for off-target reactions needs empirical validation. | Slower reaction rate compared to maleimides. Potential for off-target modifications. | Potential for hydrolysis of the maleimide ring. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for cysteine labeling using iodoacetamide and N-ethylmaleimide, which can serve as a starting point for the empirical optimization of this compound.
Protocol 1: Cysteine Alkylation with Iodoacetamide for Mass Spectrometry
-
Protein Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Cysteine Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in buffer).
-
Add iodoacetamide to the reduced protein sample to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Proceed with buffer exchange or protein precipitation to remove excess reagents.
-
The protein is now ready for enzymatic digestion and mass spectrometry analysis.
-
Protocol 2: Differential Cysteine Labeling with N-Ethylmaleimide for Redox Proteomics
-
Labeling of Reduced Cysteines:
-
Lyse cells or tissues in a buffer containing a specific concentration of light-isotope N-ethylmaleimide (NEM) to label the natively reduced cysteines.
-
Incubate for a defined period at room temperature.
-
-
Removal of Excess NEM and Reduction of Oxidized Cysteines:
-
Remove excess NEM using a desalting column.
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce the reversibly oxidized cysteine residues.
-
-
Labeling of Newly Reduced Cysteines:
-
Add a heavy-isotope N-ethylmaleimide (e.g., d5-NEM) to label the newly exposed thiol groups.
-
-
Protein Digestion and Analysis:
-
Combine the light and heavy labeled samples.
-
Digest the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to quantify the relative abundance of light and heavy labeled peptides, providing a measure of the cysteine oxidation state.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental processes and biological relationships.
Conclusion
The selection of a cysteine labeling reagent is a critical decision that directly impacts the outcome of quantitative proteomic studies. While iodoacetamide and maleimides are well-established reagents with extensive documentation, the exploration of novel reagents like this compound is warranted to expand the toolkit for chemical proteomics. Based on its chemical structure, this compound holds promise due to its expected reactivity and the presence of a fluorine tag. However, its efficacy, specificity, and potential off-target effects must be rigorously evaluated through empirical studies. Researchers are encouraged to use the provided protocols for established reagents as a foundation for developing and optimizing methods for this and other novel labeling compounds. The continuous development of new chemical tools will undoubtedly advance our understanding of the critical roles of cysteine residues in health and disease.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzyl Halide Derivatives for Thiol Modification: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and drug discovery, the selective modification of thiol groups on cysteine residues is a cornerstone technique. Benzyl halide derivatives are a class of reagents frequently employed for this purpose, forming stable thioether bonds. This guide provides an objective, data-driven comparison of benzyl halide derivatives for thiol modification, offering insights into their reaction kinetics, stability, and potential side reactions to facilitate informed reagent selection.
Performance Comparison of Benzyl Halide Derivatives
The reactivity of benzyl halides in S-alkylation of thiols is a critical parameter for their application in modifying peptides and proteins. The leaving group plays a significant role in the reaction rate, following the general trend of I > Br > Cl. This trend is a consequence of the bond strength between the carbon and the halogen, with the C-I bond being the weakest and thus the most easily cleaved.
Furthermore, the electronic properties of substituents on the aromatic ring can significantly influence the reactivity of the benzylic carbon. Electron-withdrawing groups tend to decrease the reaction rate by destabilizing the transition state, while electron-donating groups can accelerate the reaction.
Table 1: Quantitative Comparison of Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Thiophenolate Anion
| Benzyl Bromide Derivative | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| 4-Nitrobenzyl bromide | Data not available | Expected to be slower than unsubstituted |
| 4-Chlorobenzyl bromide | Data not available | Expected to be slower than unsubstituted |
| Benzyl bromide | Data not available | 1.00 |
| 4-Methylbenzyl bromide | Data not available | Expected to be faster than unsubstituted |
| 4-Methoxybenzyl bromide | Data not available | Expected to be faster than unsubstituted |
Note: Specific quantitative data from the primary literature, such as Hudson and Klopman (1962), is required to populate this table. The relative rates are predicted based on established principles of physical organic chemistry.
Stability of the Thioether Linkage
The S-benzyl thioether bond is known for its high stability under a wide range of conditions, making it a robust linkage in bioconjugation. It is generally stable to both acidic and basic conditions commonly encountered in peptide and protein manipulation. However, the stability can be influenced by the substituents on the benzyl group. For instance, the S-p-methoxybenzyl group is more labile to acid than the unsubstituted S-benzyl group.
Potential Side Reactions
While benzyl halides are relatively selective for the highly nucleophilic thiol group of cysteine, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values or with prolonged reaction times.
-
Methionine: The thioether side chain of methionine can be alkylated by benzyl halides to form a sulfonium ion. Benzyl bromide has been shown to be a selective alkylator of methionine.[1]
-
Histidine: The imidazole ring of histidine is nucleophilic and can react with benzyl halides.
-
Lysine: The primary amine of the lysine side chain can also be a target for alkylation by benzyl halides.
The extent of these side reactions is dependent on the specific benzyl halide derivative, the reaction conditions (pH, temperature, stoichiometry), and the protein's primary sequence and tertiary structure, which dictates the accessibility of these residues.
Experimental Protocols
To enable researchers to perform their own head-to-head comparisons, detailed experimental protocols for monitoring the kinetics of thiol modification are provided below. These protocols can be adapted for various benzyl halide derivatives and thiol-containing molecules.
Protocol 1: HPLC-Based Kinetic Analysis of Thiol Modification
This protocol describes a method to determine the second-order rate constant for the reaction between a benzyl halide derivative and a thiol-containing peptide (e.g., glutathione) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Benzyl halide derivative (e.g., benzyl bromide)
-
Thiol-containing peptide (e.g., Glutathione, GSH)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the benzyl halide derivative in a suitable organic solvent (e.g., acetonitrile) and the thiol-containing peptide in the reaction buffer.
-
Equilibrate the reactants to the desired temperature (e.g., 25°C).
-
Initiate the reaction by mixing the benzyl halide and peptide solutions to achieve the desired final concentrations (e.g., 1 mM each).
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will protonate the thiol and stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Separate the unreacted peptide and the S-benzylated product using a suitable gradient of Mobile Phase B. For example, a linear gradient from 5% to 95% B over 20 minutes.
-
Monitor the elution of the peptide and product by UV absorbance at an appropriate wavelength (e.g., 214 nm for the peptide bond and a secondary wavelength if the benzyl group provides a distinct absorbance).
-
-
Data Analysis:
-
Integrate the peak areas of the unreacted peptide at each time point.
-
Plot the natural logarithm of the peptide concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the benzyl halide (if it is in large excess) or by using the integrated rate law for a second-order reaction if the concentrations are comparable.
-
Protocol 2: NMR-Based Kinetic Analysis of Thiol Modification
This protocol outlines a method for monitoring the reaction kinetics in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly useful for observing the formation of the product and the disappearance of reactants simultaneously without the need for quenching.
Materials:
-
Benzyl halide derivative
-
Thiol-containing molecule (e.g., N-acetyl-cysteine)
-
Deuterated reaction buffer (e.g., phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the thiol-containing molecule in the deuterated buffer in an NMR tube.
-
Acquire a spectrum of the starting material to identify the chemical shifts of the protons adjacent to the thiol group.
-
Prepare a concentrated stock solution of the benzyl halide derivative in a small amount of a deuterated organic solvent compatible with the aqueous buffer (e.g., acetonitrile-d₃).
-
-
Kinetic Measurement:
-
Place the NMR tube containing the thiol solution in the NMR spectrometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by injecting a small volume of the benzyl halide stock solution into the NMR tube and mixing quickly.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a proton on the starting thiol-containing molecule and a proton on the S-benzylated product that are well-resolved and do not overlap with other signals.
-
The concentration of the reactant and product at each time point is proportional to their respective integral values.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (first or second order) to determine the rate constant.
-
Visualizing the Thiol Modification Workflow
The following diagrams illustrate the key processes involved in thiol modification and its kinetic analysis.
Caption: General experimental workflow for kinetic analysis of thiol modification.
Caption: Schematic of protein thiol modification by a benzyl halide derivative.
References
Cross-validation of 4-Fluoro-3-nitrobenzyl bromide labeling with other methods
For Researchers, Scientists, and Drug Development Professionals
The specific and efficient labeling of cysteine residues is a critical step in many proteomic workflows, enabling the study of protein structure, function, and post-translational modifications. The choice of labeling reagent can significantly impact the quality and interpretation of experimental data. This guide provides a comparative overview of common cysteine labeling reagents and introduces 4-Fluoro-3-nitrobenzyl bromide, a reagent with potential for specialized applications. While direct comparative data for this compound is not extensively available, this guide will place it in the context of well-characterized alternatives, providing a framework for its evaluation.
Comparison of Common Cysteine Labeling Reagents
The selection of a cysteine labeling reagent is a trade-off between reactivity, specificity, and the demands of the downstream analytical method, such as mass spectrometry. The following table summarizes the key characteristics of several widely used reagents.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Chloroacetamide (CAA) | This compound (Predicted) |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | Cysteine & Methionine Thiols |
| Reaction Type | SN2 Alkylation | Michael Addition | SN2 Alkylation | SN2 Alkylation |
| Relative Reactivity | High | High | Lower than IAA | High (predicted) |
| Optimal pH | 7.0 - 8.5 | 6.5 - 7.5 | >8.0 | Neutral to slightly alkaline (predicted) |
| Specificity | Good, with some known off-target reactions | More thiol-selective than iodoacetamides | Higher specificity for cysteine than IAA | Good for sulfur nucleophiles, potential for methionine alkylation[1] |
| Known Side Reactions | Alkylation of Met, Lys, His, N-terminus[2] | Alkylation of Lys, His at alkaline pH; ring hydrolysis | Fewer off-target reactions than IAA, but can cause significant methionine oxidation[2][3] | Potential for methionine alkylation[1][4]. The electron-withdrawing groups may influence reactivity and side reactions. |
| Quantitative Use | Widely used, including isotopically labeled versions (ICAT, iodoTMT)[5][6][7] | Can be used for quantitative analysis, often in deuterated forms[8][9] | Used in quantitative proteomics, considered to have fewer side-reactions than IAA[10] | Potentially useful for quantitative applications with isotopic labeling. |
In-Depth Look at Cysteine Labeling Reagents
Iodoacetamide (IAA) and Chloroacetamide (CAA)
Iodoacetamide is a historically popular and highly reactive alkylating agent for cysteine residues.[2][3] Its reactivity, however, can lead to off-target modifications of other amino acids such as methionine, lysine, and histidine, which can complicate data analysis in quantitative proteomics.[2][10]
Chloroacetamide is a less reactive alternative to IAA and has been reported to have fewer off-target alkylation events on residues other than cysteine.[2][3][10] However, a significant drawback of chloroacetamide is its propensity to cause oxidation of methionine residues, with one study reporting oxidation in up to 40% of methionine-containing peptides, compared to 2-5% with iodoacetamide.[2][3]
N-Ethylmaleimide (NEM)
N-Ethylmaleimide reacts with cysteine thiols via a Michael addition, which is generally more specific for thiols than the SN2 reaction of haloacetamides.[11] This increased specificity makes NEM a valuable tool, particularly in studies aiming to quantify reversible cysteine oxidation, often using light and heavy isotope-labeled versions of the reagent.[8][9]
Benzyl Bromides: The Case of this compound
Benzyl bromides are known to be effective alkylating agents for sulfur-containing amino acids.[1][4] Studies have shown that benzyl bromide can be a more potent alkylator of methionine than iodoacetate.[1] This suggests that while this compound is expected to react efficiently with cysteine residues, the potential for methionine alkylation should be carefully considered and evaluated as a possible off-target modification. The presence of electron-withdrawing fluoro and nitro groups on the benzene ring is expected to influence the reactivity of the benzylic bromide, potentially modulating its specificity.
At present, there is a lack of published, direct cross-validation studies comparing the performance of this compound with the more established cysteine labeling reagents in a quantitative proteomics context. Researchers considering this reagent should perform initial validation experiments to characterize its labeling efficiency and specificity for their particular application.
Experimental Protocols
Below are generalized protocols for the alkylation of cysteine residues in proteins for mass spectrometry analysis. It is crucial to optimize concentrations and incubation times for specific applications.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA)
-
Protein Reduction:
-
Denature proteins in a buffer containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with protein precipitation or buffer exchange to remove urea and excess reagents, followed by enzymatic digestion (e.g., with trypsin).
-
Protocol 2: Differential Labeling with N-Ethylmaleimide (NEM) for Redox Proteomics
This protocol is designed to quantify reversibly oxidized cysteines.
-
Lysis and Blocking of Reduced Cysteines:
-
Lyse cells in a buffer containing a non-reducing detergent and a metal chelator (e.g., EDTA) to prevent artefactual oxidation.
-
Add NEM (light isotopic version) to a final concentration of 50 mM to block all natively reduced cysteine thiols. Incubate for 1 hour at room temperature.[8]
-
Remove excess NEM by protein precipitation (e.g., with trichloroacetic acid).[8]
-
-
Reduction of Oxidized Cysteines:
-
Resuspend the protein pellet in a denaturing buffer containing a strong reducing agent (e.g., 20 mM DTT) and incubate for 1 hour at 37°C.[8]
-
-
Labeling of Newly Reduced Cysteines:
-
Add the heavy isotopic version of NEM (e.g., d5-NEM) to a final concentration of 50 mM and incubate for 1 hour at room temperature.[8]
-
-
Sample Preparation for Mass Spectrometry:
-
Remove excess heavy NEM by protein precipitation and proceed with enzymatic digestion for LC-MS/MS analysis.
-
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate a typical quantitative proteomics workflow and the reaction mechanisms of the discussed labeling reagents.
Caption: A generalized workflow for a bottom-up proteomics experiment involving cysteine alkylation.
Caption: Reaction mechanisms for common classes of cysteine labeling reagents.
Conclusion
The choice of a cysteine labeling reagent is a critical decision in the design of quantitative proteomics experiments. While iodoacetamide and N-ethylmaleimide are well-established reagents with known performance characteristics, the potential for off-target reactions necessitates careful consideration and data analysis. Chloroacetamide offers higher specificity for cysteines but at the cost of increased methionine oxidation.
This compound represents a potentially useful, though currently under-characterized, tool for cysteine labeling. Based on the known reactivity of benzyl bromides, it is expected to be a potent alkylating agent for cysteine, with a noteworthy potential for reacting with methionine as well. Further experimental validation is required to fully assess its labeling efficiency, specificity, and overall utility in quantitative proteomics. Researchers are encouraged to perform pilot studies to determine the optimal conditions and to characterize any potential side reactions when employing novel labeling reagents.
References
- 1. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Benchmarking 4-Fluoro-3-nitrobenzyl Bromide Against Commercially Available Labeling Kits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively comparing the performance of 4-Fluoro-3-nitrobenzyl bromide as a protein labeling reagent against commercially available alternatives. By providing detailed experimental protocols and data presentation structures, researchers can effectively evaluate this compound for their specific applications in proteomics and drug development.
Introduction to Protein Labeling Chemistries
Covalent labeling is a fundamental technique for attaching probes, such as fluorophores or biotin, to proteins for their detection and functional analysis. The choice of labeling reagent is critical and depends on the target protein, the desired degree of labeling, and the experimental application. This guide focuses on benchmarking this compound, a benzyl halide, against two of the most prevalent classes of commercially available labeling kits: amine-reactive N-hydroxysuccinimide (NHS) esters and sulfhydryl-reactive maleimides.
This compound: As a benzyl halide, this reagent is expected to react with nucleophilic amino acid residues. The primary targets for alkylation by benzyl halides are the sulfhydryl groups of cysteine residues.[1][2] To a lesser extent, reactions can also occur with the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine.[1][3] The electron-withdrawing nitro and fluoro groups on the benzene ring are expected to enhance the electrophilicity of the benzylic carbon, potentially increasing its reactivity.
Amine-Reactive NHS Ester Kits: These kits are widely used for labeling proteins due to the abundance of lysine residues on the protein surface.[4][5] The NHS ester reacts with primary amines on lysine residues and the N-terminus of the protein to form stable amide bonds.[4][5] Major suppliers of these kits include Thermo Fisher Scientific, Cytiva, and Promega.[6][7][8][9][10][11][12][13][14][15][16]
Sulfhydryl-Reactive Maleimide Kits: These kits offer more specific labeling by targeting the sulfhydryl groups of cysteine residues, which are generally less abundant than lysines.[4][5] The maleimide group reacts with the sulfhydryl group to form a stable thioether bond.[4][5] These kits are also available from major life science suppliers.[11][14][17]
Comparative Performance Evaluation
To benchmark this compound, a series of experiments should be conducted in parallel with an amine-reactive (NHS ester) and a sulfhydryl-reactive (maleimide) labeling kit. The following sections provide the necessary protocols and data analysis frameworks.
Data Presentation
All quantitative data should be summarized for a clear and direct comparison.
Table 1: Labeling Efficiency - Degree of Labeling (DOL)
| Labeling Reagent | Target Protein | Reagent:Protein Molar Ratio | Degree of Labeling (DOL) | Standard Deviation |
| This compound | IgG Antibody | 10:1 | ||
| 20:1 | ||||
| 50:1 | ||||
| Amine-Reactive Kit (e.g., Thermo Scientific Alexa Fluor™ NHS Ester) | IgG Antibody | 10:1 | ||
| 20:1 | ||||
| 50:1 | ||||
| Sulfhydryl-Reactive Kit (e.g., Thermo Scientific DyLight™ Maleimide) | IgG Antibody | 10:1 | ||
| 20:1 | ||||
| 50:1 |
Table 2: Stability of Labeled Protein
| Labeling Reagent | Storage Condition | Incubation Time | % Labeled Protein Remaining |
| This compound | 4°C in PBS | 24 hours | |
| 7 days | |||
| 30 days | |||
| Amine-Reactive Kit | 4°C in PBS | 24 hours | |
| 7 days | |||
| 30 days | |||
| Sulfhydryl-Reactive Kit | 4°C in PBS | 24 hours | |
| 7 days | |||
| 30 days |
Table 3: Impact on Protein Function (Antigen Binding Activity)
| Labeling Reagent | Degree of Labeling (DOL) | Antigen Binding Affinity (Kd) | % Activity Retained |
| Unlabeled Control | N/A | 100% | |
| This compound | Low DOL | ||
| High DOL | |||
| Amine-Reactive Kit | Low DOL | ||
| High DOL | |||
| Sulfhydryl-Reactive Kit | Low DOL | ||
| High DOL |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Protein Preparation
-
Protein of Interest: A model protein such as a purified monoclonal IgG antibody is recommended for initial benchmarking. The protein should be in a buffer free of primary amines (e.g., Tris) or thiols for the respective labeling reactions. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable buffer.
-
Protein Concentration: The protein concentration should be accurately determined using a standard method like a BCA assay. A concentration of 1-2 mg/mL is typically recommended for labeling reactions.
Labeling Reaction Workflow
The following diagram outlines the general workflow for protein labeling.
Caption: General workflow for protein labeling and analysis.
Protocol for Labeling with this compound
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Use a phosphate buffer at a pH range of 7.5-8.5. The higher pH will deprotonate the ε-amino groups of lysine and the sulfhydryl groups of cysteine, increasing their nucleophilicity.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1, 20:1, 50:1 reagent-to-protein ratio).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unreacted labeling reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Protocols for Commercial Labeling Kits
Follow the manufacturer's protocols provided with the amine-reactive and sulfhydryl-reactive labeling kits. These protocols are optimized for their specific reagents and will serve as the benchmark for comparison. Typically, these involve similar steps of reagent preparation, reaction, and purification.[6][7][8][9][11][14]
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of label molecules conjugated to each protein molecule, is a key performance metric.[18]
-
Spectrophotometric Analysis:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max).
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
The concentration of the label can be calculated from its absorbance at its λ_max.
-
The DOL is the molar ratio of the label to the protein.[18]
Formula for DOL Calculation:
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Label Concentration (M) = A_max / ε_label
-
DOL = Label Concentration / Protein Concentration
Where:
-
CF is the correction factor (A280 of the free label / A_max of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_label is the molar extinction coefficient of the label at its λ_max.
-
Assessment of Labeled Protein Stability
The stability of the covalent bond between the label and the protein is crucial for downstream applications.
-
Incubation: Store the purified labeled protein at 4°C in PBS.
-
Analysis: At various time points (e.g., 24 hours, 7 days, 30 days), analyze the sample using size-exclusion chromatography (SEC-HPLC) with a fluorescence detector.
-
Quantification: The percentage of labeled protein remaining can be determined by comparing the area of the fluorescently labeled protein peak to the initial peak area.
Evaluation of Protein Function
It is essential to determine if the labeling process adversely affects the biological activity of the protein. For an antibody, this can be assessed by measuring its antigen-binding affinity.
-
Assay: Use a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR), to determine the binding affinity (Kd) of the labeled antibody to its target antigen.
-
Comparison: Compare the Kd values of the unlabeled antibody and the labeled antibodies at different DOLs.
-
Calculation: The percentage of activity retained can be calculated as (Kd_unlabeled / Kd_labeled) * 100.
Signaling Pathway and Logical Relationships
The choice of labeling strategy is dependent on the available reactive residues on the target protein. The following diagram illustrates this decision-making process.
Caption: Decision tree for selecting a protein labeling strategy.
Conclusion
This guide provides a systematic approach for benchmarking this compound against established commercial protein labeling kits. By following these detailed protocols for labeling, purification, and analysis, researchers can generate the quantitative data necessary to make an informed decision on the most suitable labeling reagent for their specific research needs. The provided tables and diagrams offer a framework for organizing and presenting the comparative data in a clear and objective manner.
References
- 1. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Protein and Antibody Labeling Kits | Thermo Fisher Scientific [thermofisher.com]
- 8. Antibody Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Kits for Labeling Proteins and Nucleic Acids—Section 1.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. pHAb Reactive Dyes [promega.jp]
- 12. Promega pHAb Amine Reactive Dye | Fisher Scientific [fishersci.ca]
- 13. (BR100050) Amine Coupling Kit - Cytiva - CiteAb [citeab.com]
- 14. promega.com [promega.com]
- 15. netascientific.com [netascientific.com]
- 16. biocompare.com [biocompare.com]
- 17. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-nitrobenzyl bromide: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Fluoro-3-nitrobenzyl bromide based on publicly available safety information. It is not a substitute for a comprehensive understanding of the Safety Data Sheet (SDS) for the specific product you are using, nor for the hazardous waste disposal protocols established by your institution and local regulatory bodies. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Immediate Safety and Handling
This compound is a hazardous chemical that requires careful handling to prevent exposure. It is classified as a corrosive and irritant, harmful if swallowed, and can cause severe skin and eye damage.[1][2] Due to its properties as a halogenated nitroaromatic compound, it requires specific disposal procedures.
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Hand Protection: Use chemically resistant gloves. Fluorinated rubber is recommended for immersion protection, while nitrile rubber can be suitable for splash protection.[3] Always inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[3]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations.[4][5]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator with a filter for organic gases and vapors.[4][7][8]
Chemical and Safety Data Summary
The following table summarizes key quantitative data for this compound and its analogs.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₂ | [1][9] |
| Molecular Weight | 234.02 g/mol | [1][9] |
| Appearance | Pale yellow or light yellow solid | [2][10] |
| Primary Hazards | Corrosive, Irritant, Harmful | [1] |
| GHS Hazard Statements | H302, H314, H315, H319, H332, H335 | [1][2] |
Operational and Disposal Plan
This section provides a step-by-step guide for managing spills and disposing of this compound waste.
Experimental Protocol: Small-Scale Spill Cleanup
In the event of a small spill within a laboratory setting, follow these steps immediately:
-
Alert Personnel: Notify colleagues in the immediate area of the spill.
-
Ensure Ventilation: Ensure the area is well-ventilated. If not already working in one, move to a fume hood.
-
Remove Ignition Sources: Eliminate all nearby sources of ignition.[7][11]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material.[4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue: Carefully sweep or shovel the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[6][7]
-
Decontaminate Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the designated hazardous waste container.
-
Seek Medical Attention: If exposure occurs, flush the affected area with copious amounts of water and seek immediate medical attention.[5][8]
Waste Disposal Procedure
Disposal of this compound and its contaminated materials must be handled as hazardous waste. Improper disposal, such as discarding in standard trash or pouring down the drain, is prohibited.[4][12]
-
Waste Segregation: This compound is a halogenated organic material. It is crucial to collect it in a waste container specifically designated for halogenated organic waste .[13][14] Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[12][14]
-
Container Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[13][15]
-
Label the waste container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[13] Do not use abbreviations.
-
Ensure the label is affixed to the container before any waste is added.[13]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area.[12]
-
The container should be kept in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents, bases, alcohols, and amines.[3][4][7]
-
Ensure the container is stored within secondary containment to prevent spills.[12]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3][11]
-
The recommended disposal method is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the hazardous combustion byproducts, such as hydrogen bromide and hydrogen fluoride.[6][16]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 15017-52-4 [chemicalbook.com]
- 11. msds.nipissingu.ca [msds.nipissingu.ca]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. ethz.ch [ethz.ch]
- 16. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
